molecular formula C10H20N2O2 B1373174 tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate CAS No. 1117693-58-9

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Cat. No.: B1373174
CAS No.: 1117693-58-9
M. Wt: 200.28 g/mol
InChI Key: BZVMTGHIUOJVJE-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVMTGHIUOJVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide on tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity and metabolic stability of molecular building blocks dictate the pharmacokinetic success of a clinical candidate. tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS 1117693-58-9) has emerged as a highly versatile, orthogonally protected 1,2-diamine scaffold. By integrating a cyclopropyl ring into a monoprotected ethylenediamine backbone, this compound offers researchers a unique combination of conformational restriction, enhanced lipophilicity, and precise regiochemical control.

This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic rationale in drug design, and a self-validating synthetic methodology tailored for medicinal chemists and drug development professionals.

Chemical Architecture & Mechanistic Rationale

The structural brilliance of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate lies in its tripartite functional design. Each moiety serves a specific mechanistic purpose in synthetic chemistry and pharmacology:

  • The Cyclopropyl Ring: Unlike linear alkyl chains, the cyclopropyl group introduces a significant degree of conformational restriction. This reduces the entropic penalty upon binding to a target protein (e.g., a kinase hinge region). Furthermore, the lack of abstractable allylic or benzylic protons imparts high metabolic stability against cytochrome P450-mediated oxidation.

  • The 1,2-Diamine Core: Vicinal diamines are privileged motifs in medicinal chemistry, frequently utilized to synthesize heterocycles (like piperazines or imidazolidinones) or to serve as bidentate ligands in metalloenzyme inhibitors.

  • Orthogonal Protection: The molecule features a free primary amine at the C2 position and a tert-butyloxycarbonyl (Boc)-protected amine at the C1 position. This orthogonal protection is critical for the chemoselective manipulation of the diamine, allowing sequential, regioselective coupling reactions without cross-reactivity[1].

G A tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate (Core Scaffold) B Cyclopropyl Ring (Conformational Restriction & Metabolic Stability) A->B C2 substituent C Primary Amine (C2) (Nucleophilic Handle) A->C C2 position D Boc-Protected Amine (C1) (Orthogonal Protection) A->D C1 position

Structural deconstruction of tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate.

Quantitative Physicochemical Profile

To facilitate integration into computational drug design workflows, the core physicochemical properties of the compound are summarized below[2],[3].

PropertyValueMechanistic Implication
Chemical Name tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamateStandard IUPAC nomenclature.
CAS Registry Number 1117693-58-9Unique identifier for procurement and database tracking.
Molecular Formula C10H20N2O2Indicates a low molecular weight building block.
Molecular Weight 200.28 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 2Capable of forming critical interactions in target binding pockets.
Hydrogen Bond Acceptors 2Contributes to aqueous solubility and target affinity.
Topological Polar Surface Area 64.3 ŲOptimal for membrane permeability and oral bioavailability.

Synthetic Methodologies & Protocols

The synthesis of orthogonally protected 1,2-diamines requires rigorous chemoselectivity. The most robust and self-validating route to synthesize this specific compound originates from cyclopropylglycine [4]. The logic of this pathway relies on preventing premature protecting group cleavage.

Synthetic Workflow Logic

G S1 Cyclopropylglycine S2 1. N-Cbz Protection (Cbz-Cl, Base) S1->S2 S3 2. Carboxyl Reduction (Mixed Anhydride / NaBH4) S2->S3 S4 3. Azidation (DPPA, DIAD, PPh3) S3->S4 S5 4. Staudinger Reduction (PPh3, H2O) S4->S5 S6 5. N-Boc Protection (Boc2O, Et3N) S5->S6 S7 6. Cbz Hydrogenolysis (H2, Pd/C) S6->S7 S8 Target Compound (CAS 1117693-58-9) S7->S8

Synthetic workflow from cyclopropylglycine to the target orthogonally protected diamine.

Detailed Experimental Protocol: The Final Differentiation

The critical phase of this synthesis is the conversion of the intermediate azide to the final orthogonally protected diamine. The experimental choices below are driven by strict causality to ensure a self-validating system.

Phase 1: Staudinger Reduction and In-Situ Boc Protection Causality Check: Why use the Staudinger reduction instead of standard catalytic hydrogenation (H2, Pd/C) for the azide? Catalytic hydrogenation would prematurely cleave the N-Cbz group, resulting in an unprotected 1,2-diamine that would undergo non-selective bis-Boc protection. The Staudinger reduction selectively reduces the azide via an iminophosphorane intermediate, leaving the Cbz group intact.

  • Initiation: Dissolve the Cbz-protected azido-alcohol precursor (1.0 eq) in a solvent mixture of THF/H2O (10:1 v/v) under an inert argon atmosphere.

  • Reduction: Add triphenylphosphine (PPh3, 1.2 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Validation: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ validates the total conversion to the primary amine.

  • Protection: To the same reaction flask, add triethylamine (Et3N, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir for 6 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via silica gel flash chromatography to isolate the fully protected (Cbz/Boc) diamine intermediate.

Phase 2: Cbz Hydrogenolysis (Target Generation)

  • Preparation: Dissolve the fully protected intermediate in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalysis: Purge the flask with argon, then carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Deprotection: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours. Causality Check: The mild 1 atm H2 pressure ensures the selective cleavage of the benzyl carbamate (Cbz) while the tert-butyl carbamate (Boc) and the strained cyclopropyl ring remain completely unaffected.

  • Final Validation: Monitor by LC-MS. The mass must shift from the [M+H]+ of the protected intermediate to the exact [M+H]+ of 201.28, confirming the generation of the target compound.

  • Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in high purity.

Applications in Advanced Drug Discovery

The strategic incorporation of this building block into a drug discovery pipeline yields several distinct advantages:

  • Peptidomimetics & Protease Inhibitors: The compound acts as an excellent bioisostere for basic amino acids. The cyclopropyl group restricts the dihedral angles of the resulting peptidomimetic, locking it into a bioactive conformation that enhances binding affinity to protease active sites.

  • Covalent Kinase Inhibitors: The free primary amine (C2) serves as a perfect nucleophilic handle to attach electrophilic warheads (e.g., acrylamides or chloroacetamides). Once the warhead is installed, the Boc group at C1 can be removed under acidic conditions (e.g., TFA/DCM) to reveal a secondary attachment point for the hinge-binding motif of the kinase inhibitor.

  • PROTAC Linkerology: In the design of Proteolysis Targeting Chimeras (PROTACs), linker rigidity is often manipulated to optimize the formation of the ternary complex between the target protein and the E3 ligase. This compound provides a rigidified, metabolically stable linker module that prevents the "hydrophobic collapse" often seen with long PEG or pure alkyl chains.

References

1.2, ChemScene.[2] 2.3, Ambeed.[3] 3.1, Organic Letters - ACS Publications.[1] 4.4, ResearchGate.[4]

Sources

molecular weight and formula of Boc-amino cyclopropyl ethyl carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and characterization of Boc-amino cyclopropyl ethyl carbamate scaffolds.

Editorial Note on Nomenclature: The term "Boc-amino cyclopropyl ethyl carbamate" presents a chemical ambiguity common in industrial procurement. It typically refers to one of two distinct chemical entities depending on whether "ethyl carbamate" describes the functional group (urethane) or is a misnomer for the ethyl ester of the corresponding amino acid.

  • The Ester (Most Likely): Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. A standard building block for 1-aminocyclopropanecarboxylic acid (ACCA) derivatives.

  • The Bis-Carbamate (Literal): tert-Butyl (1-((ethoxycarbonyl)amino)cyclopropyl)carbamate. A geminal diamine intermediate used in retro-inverso peptide mimetics.

This guide provides definitive data for both, with a primary focus on the Ester derivative due to its prevalence in drug discovery.

Part 1: Molecular Identity & Properties

Comparative Physicochemical Profile

The following table contrasts the two potential structures derived from the subject nomenclature. Researchers should verify the CAS number of their target material against these specifications.

PropertyTarget A: The Ester (Standard Intermediate)Target B: The Bis-Carbamate (Gem-Diamine)
Systematic Name Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylatetert-Butyl (1-((ethoxycarbonyl)amino)cyclopropyl)carbamate
Chemical Formula C₁₁H₁₉NO₄ C₁₁H₂₀N₂O₄
Molecular Weight 229.27 g/mol 244.29 g/mol
CAS Number 107259-05-2 / 105560-93-8N/A (Rare Intermediate)
Core Moiety 1-Aminocyclopropanecarboxylic acid (ACCA)1,1-Diaminocyclopropane
Functionality Orthogonally protected amino acidOrthogonally protected gem-diamine
Physical State White to off-white crystalline solidWhite solid
Solubility DCM, EtOAc, MeOH; insoluble in waterDCM, DMSO, MeOH
Structural Topology
  • Target A (Ester): Features a cyclopropane ring substituted at the C1 position with a Boc-protected amine and an ethyl ester. This creates a quaternary carbon center essential for constraining peptide backbones.

  • Target B (Bis-Carbamate): Features a cyclopropane ring where C1 is substituted with two nitrogen atoms—one protected by Boc, the other by an ethyl carbamate (urethane) linkage.

Part 2: Synthesis & Production Protocols

Synthesis of Target A (The Ester)

The most robust route involves the dialkylation of N-Boc-glycine ethyl ester using 1,2-dibromoethane. This method avoids the use of hazardous diazo compounds often required for direct cyclopropanation.

Reaction Pathway (DOT Visualization)

SynthesisA Start N-Boc-Glycine Ethyl Ester (Starting Material) Intermediate Enolate Formation (-78°C to 0°C) Start->Intermediate Deprotonation Reagent1 1,2-Dibromoethane (Electrophile) Product Ethyl 1-(Boc-amino) cyclopropanecarboxylate Reagent1->Product Base 2.5 eq. LiHMDS or NaH (Base) Base->Intermediate Intermediate->Product Double Alkylation (Cyclization)

Figure 1: Dialkylation strategy for the synthesis of the ACCA ester scaffold.

Detailed Protocol (Self-Validating)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

  • Solvent: Add anhydrous THF (10 mL/g of substrate).

  • Reactants: Charge with N-Boc-glycine ethyl ester (1.0 eq) and 1,2-dibromoethane (1.2 eq).

  • Base Addition (Critical Step): Cool to 0°C. Add NaH (60% dispersion, 2.5 eq) portion-wise over 30 minutes. Validation: Monitor H₂ evolution; ensure steady, controlled bubbling.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 16–24 hours.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).

    • Yield Expectation: 60–75%.[1]

Synthesis of Target B (The Bis-Carbamate)

If the literal bis-carbamate is required, it is synthesized via a Curtius rearrangement of the mono-protected ACCA acid.

Reaction Pathway (DOT Visualization)

SynthesisB Start 1-(Boc-amino)cyclopropane carboxylic acid Step1 Acyl Azide Formation (DPPA, Et3N) Start->Step1 Step2 Curtius Rearrangement (Isocyanate Intermediate) Heat, Toluene Step1->Step2 -N2 (Gas Evolution) Step3 Ethanol Trap (Nucleophilic Addition) Step2->Step3 + EtOH Final tert-Butyl (1-((ethoxycarbonyl) amino)cyclopropyl)carbamate Step3->Final

Figure 2: Curtius rearrangement route to access the gem-diamine bis-carbamate.

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

NMR Spectroscopy (Target A: The Ester)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.10 (br s, 1H, NH).

    • δ 4.18 (q, J = 7.1 Hz, 2H, O-CH ₂-CH₃).

    • δ 1.55–1.48 (m, 2H, Cyclopropyl-CH₂).

    • δ 1.45 (s, 9H, Boc-tBu).

    • δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH ₃).

    • δ 1.18–1.12 (m, 2H, Cyclopropyl-CH₂).

  • Diagnostic Signal: The disappearance of the glycine α-proton (singlet/doublet at ~3.9 ppm) and appearance of the cyclopropyl multiplets (1.1–1.6 ppm) confirms ring closure.

Mass Spectrometry
  • Target A (Ester):

    • ESI-MS (Positive Mode): Calculated [M+H]⁺ = 230.27. Found = 230.3.

    • Fragment: [M+H-Boc]⁺ = 130.15 (Loss of 100 Da).

  • Target B (Bis-Carbamate):

    • ESI-MS: Calculated [M+Na]⁺ = 267.28.

    • Note: Gem-diamines are acid-labile; avoid acidic matrices during LC-MS if possible.

Part 4: Handling and Stability

  • Storage: Both compounds should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability:

    • Target A (Ester): Stable for months at 4°C. Hydrolyzes to the acid in the presence of strong bases (LiOH/MeOH).

    • Target B (Bis-Carbamate): Susceptible to hydrolysis under strongly acidic conditions, leading to the formation of the unstable free gem-diamine, which may decompose to cyclopropanone.

References

  • Synthesis of ACCA Derivatives: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Orion Produtos Cientificos. Retrieved from

  • Cyclopropanation Methodologies: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. Retrieved from

  • Classic Cyclopropane Synthesis: Cyclopropanecarboxylic acid synthesis. Organic Syntheses, Coll. Vol. 5, p. 126. Retrieved from

  • Boc-ACCA Properties: 1-(Boc-amino)cyclopropanecarboxylic acid. Sigma-Aldrich. Retrieved from

Sources

solubility properties of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in DMF

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Properties of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in Dimethylformamide (DMF)

Abstract

This technical guide provides a comprehensive analysis of the solubility properties of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in the polar aprotic solvent, N,N-Dimethylformamide (DMF). Intended for researchers, scientists, and professionals in drug development and process chemistry, this document navigates the theoretical underpinnings of the solute-solvent interactions, offers predictive insights, and presents detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide serves as an authoritative resource for understanding and quantifying the solubility of this carbamate compound in a critical process solvent.

Introduction to the System

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a cornerstone of process design, formulation development, and purification strategies. Tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a molecule featuring a Boc-protected amine, a primary amine, and a cyclopropyl group, functionalities common in medicinal chemistry. Dimethylformamide (DMF) is a powerful, polar aprotic solvent, often referred to as a "universal solvent" due to its ability to dissolve a wide array of organic and inorganic compounds.[1][2] Its high dielectric constant and wide liquid range make it indispensable for chemical reactions, crystallization processes, and formulation work in the pharmaceutical industry.[3][4]

This guide will dissect the solubility of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in DMF from a first-principles perspective and provide robust methodologies for its empirical determination.

Physicochemical Profile of Solute and Solvent

A predictive assessment of solubility begins with a thorough understanding of the individual components.

Solute: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

This compound possesses a combination of polar and non-polar features that dictate its interaction with solvents.

  • Structure: The molecule contains a bulky, non-polar tert-butyl group, a polar carbamate linkage, a flexible ethyl chain, a primary amine, and a strained, relatively non-polar cyclopropyl ring.

  • Polarity: The presence of two nitrogen and two oxygen atoms creates significant dipole moments. The primary amine (-NH2) and the secondary amine within the carbamate (-NH-) are capable of donating hydrogen bonds, while the carbonyl oxygen (C=O) and the ether oxygen of the carbamate are hydrogen bond acceptors.[5]

  • Physicochemical Properties:

    • Molecular Formula: C₁₀H₂₀N₂O₂[5]

    • Molecular Weight: 200.28 g/mol [5]

    • Hydrogen Bond Donors: 2 (from the -NH₂ and -NH- groups)[5]

    • Hydrogen Bond Acceptors: 2 (from the two oxygen atoms)[5]

    • XLogP3 (predicted lipophilicity): 0.8[5]

Solvent: N,N-Dimethylformamide (DMF)

DMF's properties make it an exceptionally effective solvent for a wide range of solutes.[6]

  • Structure: DMF is a planar molecule with a large dipole moment.

  • Solvent Class: Polar Aprotic. It does not donate hydrogen bonds but is an excellent hydrogen bond acceptor via the carbonyl oxygen.

  • Key Properties:

    • Molecular Formula: C₃H₇NO[3]

    • Molecular Weight: 73.09 g/mol [1]

    • Boiling Point: 153 °C[1]

    • Dielectric Constant (25 °C): 36.7[3]

    • Dipole Moment: ~3.8 D

Theoretical Solubility Analysis

Based on the principle of "like dissolves like," a strong solubility of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in DMF is anticipated. The dissolution process is driven by the favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions.

cluster_solution Solution (Dissolved State) Solute_Solute Solute-Solute Interactions (H-Bonding, van der Waals) Solute_Solvent Solute-Solvent Interactions (H-Bonding, Dipole-Dipole) Solute_Solute->Solute_Solvent ΔH_solvation > 0 Solvent_Solvent Solvent-Solvent Interactions (Dipole-Dipole) Solvent_Solvent->Solute_Solvent

Caption: Energy considerations for the dissolution process.

The key intermolecular forces expected are:

  • Hydrogen Bonding: The primary amine (-NH₂) and carbamate (-NH-) of the solute can act as strong hydrogen bond donors to the carbonyl oxygen of DMF. This is likely the most significant contributor to solubility.

  • Dipole-Dipole Interactions: The high polarity of both the solute's carbamate group and the DMF molecule will result in strong dipole-dipole attractions.

  • Dispersion Forces: The non-polar tert-butyl and cyclopropyl groups of the solute will interact with the methyl groups of DMF via London dispersion forces.

Given these favorable interactions, the enthalpic cost of breaking the solute's crystal lattice is expected to be well-compensated by the formation of strong solute-solvent interactions, leading to a high solubility.

Experimental Workflows for Solubility Determination

Accurate solubility data requires robust experimental design. Two primary methods are presented: the "gold standard" thermodynamic shake-flask method and a high-throughput kinetic turbidimetric method.

A Objective: Determine Solubility in DMF B Thermodynamic Method (Equilibrium) A->B C Kinetic Method (Non-Equilibrium) A->C D Protocol 1: Shake-Flask Method B->D E Protocol 2: Turbidimetric Assay C->E F Result: Precise Thermodynamic Solubility (e.g., mg/mL) D->F G Result: High-Throughput Kinetic Solubility Estimate E->G

Caption: Overview of experimental solubility determination paths.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility, representing the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.[7] It is the most reliable method but is lower in throughput.[8]

Causality of Design: The core principle is to create a saturated solution in equilibrium with an excess of the solid phase. The extended equilibration time ensures the dissolution process has reached its thermodynamic minimum energy state. Centrifugation then separates the solid and liquid phases without disturbing this equilibrium.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (e.g., 50-100 mg) into several glass vials. The excess is critical to ensure saturation is achieved and maintained.

    • Add a precise volume of DMF (e.g., 2.0 mL) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or rotator (e.g., 25 °C).

    • Agitate the suspensions for a minimum of 24 hours. A 48-hour period is recommended to ensure even compounds with slow dissolution kinetics reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand at the equilibration temperature for 1-2 hours to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes. This step is crucial for pelleting all undissolved solid material.[9]

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

    • Immediately perform a large, accurate dilution of the aliquot with a suitable mobile phase (e.g., 1:100 or 1:1000 with Acetonitrile/Water) to prevent precipitation upon cooling or solvent change.

  • Quantification (HPLC-UV):

    • Prepare a set of calibration standards of the solute at known concentrations.

    • Analyze the diluted samples and calibration standards by a validated HPLC-UV method.

    • Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.

Self-Validating System:

  • Visual Confirmation: Before and after centrifugation, visually confirm the presence of undissolved solid in each vial.

  • Time-Point Analysis: For rigorous validation, take samples at multiple time points (e.g., 24, 48, and 72 hours). Consistent concentration values across later time points confirm that equilibrium has been reached.

  • Multiple Replicates: Run the experiment in triplicate or quadruplicate to assess precision and identify outliers.

Protocol 2: Kinetic Solubility by Turbidimetric Method

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It provides a rapid estimate useful for early-stage discovery.[9]

Causality of Design: This method relies on the principle that a compound will cause turbidity or precipitation when its concentration exceeds its solubility limit under the specific assay conditions. A plate reader detects the light scattering caused by the formation of solid particles.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the solute in 100% DMSO (e.g., 50 mM).

  • Plate Preparation:

    • In a 96-well microplate, add the assay solvent (DMF) to each well.

    • Add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 2 µL of 50 mM stock into 198 µL of DMF for a 500 µM final concentration). The final DMSO concentration should be kept low (<5%) to minimize its effect on the measurement.

  • Serial Dilution:

    • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance/scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only blank.

Data Presentation

Quantitative results should be presented clearly to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate in DMF at 25 °C

ReplicateConcentration (mg/mL)Concentration (mol/L)
1[Experimental Value][Calculated Value]
2[Experimental Value][Calculated Value]
3[Experimental Value][Calculated Value]
Mean [Mean Value] [Mean Value]
SD [Std. Dev. Value] [Std. Dev. Value]

Conclusion

The physicochemical properties of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate—specifically its capacity for hydrogen bonding and its inherent polarity—strongly suggest a high degree of solubility in dimethylformamide. This theoretical assessment, however, must be substantiated by empirical data. The shake-flask method provides the most accurate, thermodynamically relevant solubility value, which is critical for late-stage development and process chemistry. For earlier-stage applications requiring higher throughput, the turbidimetric kinetic assay offers a reliable estimation. By employing the detailed protocols within this guide, researchers can confidently and accurately characterize the solubility of this compound, enabling informed decisions in chemical synthesis, purification, and formulation.

References

  • Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67446222, tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Gu, C. H., & Li, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(3), 209-216.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17909918, tert-butyl N-(2-amino-2-methylpropyl)carbamate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A. S., et al. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(18), 9130-9151.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.
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An In-depth Technical Guide on the Stereoisomers of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on the (R)- and (S)-Enantiomers for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[1][2] Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[3] These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, suchs as enzymes and receptors, are themselves chiral and thus often interact preferentially with one enantiomer over the other.[2] The enantiomer that elicits the desired therapeutic effect is termed the "eutomer," while the less active or potentially harmful enantiomer is the "distomer."[3] Consequently, the development of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1][2]

This guide provides a comprehensive technical overview of the differences between the (R)- and (S)-enantiomers of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate, a chiral building block of significant interest in drug discovery. The presence of a cyclopropylamine moiety suggests its potential utility in developing novel therapeutics, as this structural motif is found in a variety of biologically active compounds, including enzyme inhibitors.[4][5] The tert-butoxycarbonyl (Boc) protecting group, in turn, is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, facilitating the controlled construction of complex molecules.[6] This document will delve into the structural nuances of these enantiomers, methods for their analytical differentiation, strategies for their stereoselective synthesis, and the potential implications of their stereochemistry on biological activity.

Structural and Physicochemical Properties of (R)- and (S)-tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

The (R) and (S) enantiomers of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate share the same molecular formula (C₁₀H₂₀N₂O₂) and molecular weight (200.28 g/mol ).[7][8] Their connectivity is identical, with the key difference lying in the spatial orientation of the substituents around the chiral center—the carbon atom bonded to the cyclopropyl group, the amino group, the ethyl-carbamate moiety, and a hydrogen atom.

While most physical properties of enantiomers, such as melting point, boiling point, and solubility in achiral solvents, are identical, they exhibit distinct behavior when interacting with other chiral entities or phenomena. The most prominent of these is their optical activity: the ability to rotate the plane of polarized light.[9] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)).[9][10] It is crucial to note that the (R)/(S) designation is based on a set of rules and does not directly correlate with the direction of optical rotation.[9][10]

Below is a summary of the key physicochemical properties for the (S)-enantiomer, with the expectation that the (R)-enantiomer would have identical values for all but optical rotation, which would be of equal magnitude but opposite sign.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[7][8]
Molecular Weight 200.28 g/mol [7][8]
IUPAC Name (S-enantiomer) tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate[7]
CAS Number (S-enantiomer) 1269932-65-1[7]
Computed XLogP3 0.8[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 4[7]
Topological Polar Surface Area 64.4 Ų[7]
Specific Rotation [α]ᴅ Not experimentally reported, but expected to be equal and opposite for (R) and (S) enantiomers.

Analytical Differentiation of the Enantiomers: A Methodological Deep Dive

The cornerstone of working with chiral compounds is the ability to accurately determine their enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.[11][] The principle behind this technique is the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

For N-Boc protected amines and amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[11][13][14]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a robust starting point for the analytical separation of (R)- and (S)-tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate.

Objective: To achieve baseline separation of the (R) and (S) enantiomers to determine enantiomeric excess (ee%).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[11]

Method Parameters (Starting Conditions):

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). This can be optimized to improve resolution. For more polar compounds, a mobile phase of methanol with a volatile buffer like ammonium acetate may be more suitable on a CHIROBIOTIC® column.[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (where the carbamate and amide bonds absorb).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Procedural Steps:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

  • Inject the sample to be analyzed under the same conditions.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSPs are chosen for their broad applicability in separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical grooves.[11]

  • Macrocyclic glycopeptide-based CSPs offer a multimodal separation mechanism, which is particularly effective for polar and ionizable compounds, making them a strong alternative.[11][14]

  • Normal phase mobile phases (Hexane/IPA) are often the first choice for polysaccharide columns as they promote the interactions necessary for chiral recognition.

  • Low UV wavelength detection (210 nm) is selected to ensure sensitivity, as the chromophores in the molecule (carbamate) have strong absorbance in the far UV region.

Diagram of the Chiral HPLC Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched Sample Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Injection Inject 10 µL onto Chiral Column Dissolution->Injection Separation Elute with Mobile Phase (e.g., Hexane:IPA) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation

Caption: Workflow for Chiral Purity Analysis by HPLC.

Stereoselective Synthesis Strategies

The preparation of enantiomerically pure (R)- and (S)-tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis .

1. Chiral Resolution: This method involves synthesizing the racemic compound and then separating the enantiomers.

  • Diastereomeric Salt Formation: The free amino group of the racemic compound can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. Subsequent neutralization of the separated salts yields the individual enantiomers.

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.

2. Asymmetric Synthesis: This is often the more elegant and efficient approach, as it aims to create only the desired enantiomer from the outset.

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure precursor (the "chiral pool"), such as an amino acid, the target molecule can be constructed while retaining the stereochemistry of the starting material.

  • Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a key bond-forming reaction, leading to an enantiomerically enriched product. For cyclopropylamines, this could involve the asymmetric cyclopropanation of an alkene followed by functional group manipulations.

Diagram of a Potential Asymmetric Synthesis Route:

G cluster_synthesis Asymmetric Synthesis Approach Start Chiral Precursor (e.g., N-Boc-L-allylglycine) Step1 Asymmetric Cyclopropanation Start->Step1 Intermediate Enantioenriched Cyclopropyl Amino Acid Derivative Step1->Intermediate Step2 Reduction of Carboxylic Acid Intermediate->Step2 Intermediate2 Chiral N-Boc-amino alcohol Step2->Intermediate2 Step3 Conversion of Alcohol to Amine Intermediate2->Step3 Product (S)-tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate Step3->Product

Caption: A potential asymmetric synthesis pathway.

Pharmacological Significance: The Impact of Stereochemistry on Biological Activity

While specific biological data for the enantiomers of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is not publicly available, the structural motifs present in the molecule provide a strong basis for hypothesizing that its stereochemistry will be critical for any potential therapeutic activity.

The cyclopropylamine moiety is a well-established pharmacophore, known for its role as a mechanism-based inactivator of monoamine oxidases (MAOs), as seen in the antidepressant drug tranylcypromine.[4] It is also a key structural element in inhibitors of lysine-specific demethylase 1 (LSD1), an important target in oncology.[5] In both cases, the precise orientation of the cyclopropyl ring and the amino group is crucial for the interaction with the enzyme's active site.

It is highly probable that the (R) and (S) enantiomers of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate would exhibit different binding affinities and potencies towards a given biological target. One enantiomer may fit perfectly into the active site of an enzyme, leading to potent inhibition, while the other may bind weakly or not at all. In some cases, the distomer may even have off-target effects, leading to undesirable side effects. Therefore, the separation and individual biological evaluation of each enantiomer are essential steps in the drug discovery and development process.

Diagram of Enantiomer-Receptor Interaction:

Caption: Differential binding of enantiomers to a chiral receptor.

Conclusion and Future Directions

The (R) and (S) enantiomers of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate, while chemically similar in an achiral environment, are distinct entities with the potential for vastly different biological activities. This guide has outlined the fundamental principles governing their differences, from their opposing optical rotations to their differential interactions with chiral stationary phases in HPLC. While specific experimental data for this compound is limited in the public domain, the principles derived from analogous N-Boc protected chiral amines and cyclopropyl-containing molecules provide a robust framework for its study.

For researchers and drug development professionals, the key takeaway is the imperative to synthesize, separate, and individually test each enantiomer. The development of a validated, stereoselective analytical method is the first critical step, followed by the pursuit of an efficient asymmetric synthesis or chiral resolution strategy. Ultimately, the elucidation of the specific biological targets and the differential pharmacology of the (R) and (S) enantiomers will determine their potential as valuable building blocks for the next generation of chiral therapeutics. The principles and methodologies outlined in this guide provide a clear roadmap for these essential investigations.

References

  • PubChem. (n.d.). tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299.
  • Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8.
  • Garg, N. K., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Faler, C. A., Cao, B., & Joullié, M. M. (2006).
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Research.
  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2005).
  • PubChem. (n.d.). tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 123-127.
  • Birman, V. B., et al. (2011). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Organic Letters, 13(10), 2686–2689.
  • Meng, A. H., et al. (2014). Synthesis method of tert-butyl 2-(methylamino)
  • Chad's Prep. (2020, October 10). Optical Activity | Chirality & Specific Rotation Calculations | Organic Chemistry 5.7. YouTube. [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Lang, K., et al. (2017). Cyclopropene amino acids and methods. US20170015623A1.
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  • Kumar, A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
  • Kozikowski, A. P., et al. (2013). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 56(13), 5495-5504.
  • Oh, K., et al. (2012).
  • Open Oregon Educational Resources. (n.d.). 6.3 Chirality in Chemical, Environmental and Biological Systems – Introductory Organic Chemistry. [Link]

  • Agarwal, A., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382.
  • Janssen Pharmaceutica NV. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
  • Arnold, F. H., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(5), 2106-2113.
  • Shanghai Institute of Pharmaceutical Industry. (2011).
  • Brown, H. C., et al. (1984). Chiral synthesis via organoboranes. 19. Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. The Journal of Organic Chemistry, 49(5), 885-892.
  • Seebach, D., et al. (1997). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. Helvetica Chimica Acta, 80(7), 2515-2527.
  • PPG Industries Ohio, Inc. (1998). Amino crosslinking agents functionalized with carbamate groups and coating compositions containing the same.
  • Hilaris Publisher. (2023). Chirality in Drug Molecules: Synthetic and Biological Implications. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Islam, R., & Han, C. (2018). Chiral Drugs: An Overview.
  • Sereda, G. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7069.
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Navigating the Nomenclature: A Guide to the Synonyms of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, precise communication is paramount. The ability to identify a chemical entity unequivocally, regardless of the nomenclature used, is fundamental to collaborative and reproducible science. This technical guide provides an in-depth analysis of the synonyms and naming conventions for the molecule tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate, a compound of interest in the development of novel therapeutics. Understanding these variations is crucial for conducting comprehensive literature searches, sourcing chemical intermediates, and ensuring clarity in scientific documentation.

Deconstructing the IUPAC Name and its Variants

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) serves as the unambiguous identifier for a chemical structure. For the compound , the IUPAC name is tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate [1]. Let's dissect this name to understand the origin of its synonyms:

  • tert-butyl : This prefix refers to the tertiary butyl group, (CH₃)₃C-, which is part of the carbamate functional group. It is a bulky, lipophilic group often used as a protecting group in organic synthesis.

  • N- : This indicates that the tert-butyl carbamate group is attached to a nitrogen atom.

  • [(2S)-2-amino-2-cyclopropylethyl] : This is the core of the molecule's backbone.

    • ethyl : A two-carbon chain.

    • cyclopropyl : A three-membered carbon ring attached to the ethyl chain.

    • 2-amino : An amine group (-NH₂) is located at the second position of the ethyl chain.

    • (2S)- : This is a stereochemical descriptor, indicating the specific spatial arrangement of the groups around the chiral center at the second carbon of the ethyl chain.

Variations in this systematic name often arise from minor stylistic differences or the omission of the stereochemical descriptor when the specific stereoisomer is not being emphasized. A common variant is tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate .

The Ubiquitous "Boc" Abbreviation

In the lexicon of organic chemistry, the tert-butoxycarbonyl group is almost universally abbreviated as Boc . This shorthand is a cornerstone of chemical communication, particularly in the context of peptide synthesis and protecting group chemistry. Consequently, a widely used and recognized synonym for the title compound is (S)-2-Amino-1-(Boc-amino)-2-cyclopropylethane [1]. This name highlights the presence of the Boc protecting group on the nitrogen of the ethylamine moiety.

The following diagram illustrates the structure of the molecule and the origin of its different naming components.

G cluster_boc tert-butoxycarbonyl (Boc) group cluster_backbone 2-amino-2-cyclopropylethyl backbone Boc C(CH3)3 O1 O Boc->O1 C1 C=O O1->C1 N1 N-H C1->N1 Carbamate Linkage C2 CH2 N1->C2 C3 CH(NH2) C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C6 CH2 C4->C6 C5->C6 caption Structural components of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate.

Caption: Structural components of the molecule.

Catalog and Database Identifiers

Chemical suppliers and databases often assign their own catalog numbers or use alternative nomenclature. These synonyms are critical for procurement and for cross-referencing information across different platforms.

Synonym/Identifier Source/Type Reference
TERT-BUTYL (S)-(2-AMINO-2-CYCLOPROPYLETHYL)CARBAMATEChemical Catalog Name[1]
Carbamic acid, N-(2-amino-1-cyclopropylethyl)-, 1,1-dimethylethyl esterIndexed Name[2]
MFCD18694784MDL Number[1]
SCHEMBL2544108SCHEMBL ID[1]
F93913Catalog Number[1]

CAS Registry Numbers: The Definitive Identifiers

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It is the most reliable way to identify a compound without ambiguity. For tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate and its isomers, the following CAS numbers are relevant:

  • 1269932-65-1 : This CAS number is explicitly associated with the (S)-enantiomer, tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate[1].

  • 1250196-74-7 : This CAS number has been assigned to Tert-butyl n-(2-amino-1-cyclopropylethyl)carbamate, which may refer to a different regioisomer or a mixture of isomers[2].

It is imperative for researchers to pay close attention to the CAS number to ensure they are working with the correct chemical entity.

Experimental Protocols: A Note on Synthesis

The synthesis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate typically involves the protection of an amino group with a Boc anhydride ((Boc)₂O) or Boc-chloride (Boc-Cl) in the presence of a base. The specific starting material and reaction conditions will dictate the final product. A general workflow for such a protection reaction is outlined below.

G start Start: 2-amino-2-cyclopropylethanamine reagents Reagents: (Boc)2O, Base (e.g., Et3N) Solvent (e.g., DCM) start->reagents 1. Dissolve reaction Reaction: Stir at room temperature reagents->reaction 2. Add workup Work-up: Aqueous wash, extraction reaction->workup 3. Quench & Extract purification Purification: Column chromatography workup->purification 4. Isolate product Product: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate purification->product 5. Characterize

Caption: General workflow for Boc-protection.

This protocol is a generalized representation. The causality behind experimental choices, such as the choice of base and solvent, depends on the specific properties of the starting material and the desired reaction kinetics. A non-nucleophilic base like triethylamine is often chosen to avoid side reactions, while a solvent like dichloromethane (DCM) is selected for its ability to dissolve both polar and non-polar reagents. The self-validating nature of this protocol lies in the characterization of the final product using techniques like NMR spectroscopy and mass spectrometry to confirm the successful installation of the Boc group and the integrity of the molecular structure.

Conclusion

A thorough understanding of the various synonyms for tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is essential for navigating the chemical literature and supply chain. From the systematic IUPAC name to the convenient "Boc" abbreviation and the definitive CAS Registry Number, each form of nomenclature serves a specific purpose. By familiarizing themselves with these alternatives, researchers can ensure accuracy, avoid ambiguity, and streamline their scientific endeavors.

References

  • PubChem. tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: Stereoselective Synthesis of tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-precision, stereocontrolled synthesis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate , a critical diamine building block in medicinal chemistry (e.g., for HCV protease inhibitors and GPCR ligands).

The guide prioritizes the Ellman Sulfinamide methodology.[1] This route is selected over non-stereoselective Strecker or Curtius pathways because it offers:

  • Enantiocontrol: Access to the biologically relevant (

    
    )- or (
    
    
    
    )-isomer.[1]
  • Regio-differentiation: Seamless distinction between the internal (free) and terminal (Boc-protected) amines.[1]

  • Scalability: Avoids hazardous azides or unstable intermediates common in alternative routes.[1]


)-(2-amino-2-cyclopropylethyl)carbamate
CAS Registry:  1269932-65-1 ((

)-isomer)

Executive Summary

The synthesis of vicinal diamines with distinct protecting groups is a recurring challenge in drug development.[1] This protocol details the preparation of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate , featuring a cyclopropyl backbone.[2]

We utilize the Ellman Auxiliary (


-butanesulfinamide)  approach.[1] This method condenses cyclopropanecarboxaldehyde with a chiral sulfinamide, followed by a diastereoselective Strecker reaction and reduction.[1] The bulky sulfinyl group serves a dual purpose: it directs the stereochemistry of the new amine center and acts as an orthogonal protecting group, allowing selective Boc-protection of the terminal amine before being cleaved to reveal the final product.[1]
Key Advantages[1]
  • Stereochemical Purity: >98% de achievable via substrate control.[1]

  • Regioselectivity: 100% selectivity for Boc-protection at the terminal primary amine.[1]

  • Safety: Eliminates the use of toxic cyanide gas (using TMSCN) and explosive azides.[1]

Retrosynthetic Analysis & Pathway

The logic follows a "Protect-Reduce-Protect-Deprotect" sequence to ensure the internal amine ends up free while the terminal amine carries the Boc group.[1]

G Target Target: tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate (Boc-NH-CH2-CH(NH2)-cPr) Intermediate1 Intermediate A: N-Sulfinyl Protected Diamine (Boc-NH-CH2-CH(NH-Sulfinyl)-cPr) Target->Intermediate1 Acid Cleavage of Sulfinyl (Selective Deprotection) Intermediate2 Intermediate B: Amino-Nitrile (NC-CH(NH-Sulfinyl)-cPr) Intermediate1->Intermediate2 1. LiAlH4 Reduction (-CN to -CH2NH2) 2. Boc2O Protection Start Starting Materials: Cyclopropanecarboxaldehyde + (S)-tert-Butanesulfinamide Intermediate2->Start 1. Ti(OEt)4 Condensation 2. TMSCN (Strecker)

Figure 1: Retrosynthetic logic flow utilizing the Ellman auxiliary for stereocontrol and nitrogen differentiation.

Experimental Protocol

Reagents & Materials Table
ReagentCASEquiv.[1]Role
Cyclopropanecarboxaldehyde 1489-69-61.0Substrate
(

)-(-)-2-Methyl-2-propanesulfinamide
162299-90-91.1Chiral Auxiliary
Titanium(IV) ethoxide 3087-36-32.0Lewis Acid / Water Scavenger
Trimethylsilyl cyanide (TMSCN) 7677-24-91.5Cyanide Source
Lithium Aluminum Hydride (LiAlH

)
16853-85-34.0Reductant
Di-tert-butyl dicarbonate (Boc

O)
24424-99-51.1Protecting Group
HCl (4M in Dioxane) -ExcessDeprotection
Step 1: Sulfinylimine Formation

Objective: Condense aldehyde with sulfinamide to form the activated imine.[1]

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (

    
    )-(-)-2-Methyl-2-propanesulfinamide (1.1 eq) and Cyclopropanecarboxaldehyde (1.0 eq) in anhydrous CH
    
    
    
    Cl
    
    
    (0.5 M concentration relative to aldehyde).
  • Activation: Add Ti(OEt)

    
     (2.0 eq) dropwise.[1] The solution will turn slightly yellow.[1]
    
  • Reaction: Stir at room temperature (RT) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS for disappearance of aldehyde.[1]

  • Quench: Pour the mixture into an equal volume of brine while stirring vigorously. A white titanium salt precipitate will form.[1]

  • Workup: Filter through a pad of Celite. Wash the filter cake with EtOAc.[1][3] Dry the filtrate over Na

    
    SO
    
    
    
    , concentrate, and purify via silica flash chromatography (Gradient: 0-30% EtOAc/Hexanes).
    • Yield Target: >85%.[1][4][5]

    • Checkpoint: Verify imine formation via

      
      H NMR (distinct imine proton ~8.0-8.5 ppm).[1]
      
Step 2: Diastereoselective Strecker Reaction

Objective: Install the nitrile group with stereocontrol.

  • Setup: Dissolve the purified sulfinylimine (1.0 eq) in THF (0.2 M) in a dried flask under

    
    . Cool to -78°C.[1]
    
  • Addition: Add TMSCN (1.5 eq) dropwise. Optionally, add a catalytic amount of CsF (1.1 eq) or TBAF to promote the reaction if kinetics are slow.[1]

  • Reaction: Stir at -78°C for 4 hours, then allow to warm to RT overnight.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x).[1] Wash combined organics with water and brine.[1][6]
    
  • Purification: Silica gel chromatography.

    • Note: The major diastereomer (desired) is usually separable from the minor isomer here.[1]

    • Product: (

      
      , 
      
      
      
      )-N-(cyano(cyclopropyl)methyl)-2-methylpropane-2-sulfinamide.
Step 3: Nitrile Reduction & Selective Boc Protection

Objective: Convert nitrile to primary amine and protect it immediately.[1]

  • Reduction:

    • Dissolve the

      
      -amino nitrile (from Step 2) in anhydrous THF (0.1 M). Cool to 0°C.[1][6]
      
    • Slowly add LiAlH

      
       (4.0 eq, 1M in THF). Caution: Exothermic gas evolution.[1]
      
    • Warm to RT and stir for 3–5 hours.

    • Mechanism:[1][3][7][8][9] Reduces

      
       to 
      
      
      
      .[1] The sulfinamide is generally stable under these conditions if temperature is controlled.[1]
  • Quench (Fieser Method):

    • Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of LiAlH
      
      
      used.
    • Stir until a white granular precipitate forms. Add MgSO

      
       to dry.[1][5] Filter and concentrate.
      
    • Crude Intermediate:

      
      -Sulfinyl-1-cyclopropylethane-1,2-diamine.
      
  • Selective Protection:

    • Redissolve the crude diamine in CH

      
      Cl
      
      
      
      (0.2 M).[1]
    • Add Et

      
      N (2.0 eq) and Boc
      
      
      
      O (1.1 eq).[1]
    • Stir at 0°C to RT for 2 hours.

    • Selectivity: The terminal primary amine (

      
      ) is sterically unhindered and reacts preferentially over the secondary, bulky sulfinyl-protected amine.
      
  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Product: tert-butyl (2-((tert-butylsulfinyl)amino)-2-cyclopropylethyl)carbamate.

Step 4: Sulfinyl Cleavage (Final Deprotection)

Objective: Remove the auxiliary to release the free internal amine.[1]

  • Reaction: Dissolve the Step 3 product in MeOH. Add 4M HCl in Dioxane (4.0 eq).[1]

  • Time: Stir at RT for 30–60 minutes. Monitor by TLC (sulfinyl group cleaves rapidly).[1]

  • Neutralization: Concentrate the solvent to remove volatile sulfur byproducts.[1]

    • Residue: The product exists as the HCl salt.[1][5]

  • Free Basing (Optional but recommended for storage):

    • Dissolve residue in minimal water/DCM.[1] Adjust pH to ~10 with saturated NaHCO

      
       or 1M NaOH.[1]
      
    • Extract with DCM (3x).[1][6] Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Final Product: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate .

    • Appearance: Colorless oil or low-melting solid.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water scavenging.Ensure Ti(OEt)

is fresh; increase equivalents to 2.[1]5.
Poor Diastereoselectivity (Step 2) Temperature too high during TMSCN addition.[1]Maintain -78°C strictly during addition and initial stirring.
Over-reduction (Step 3) Cleavage of Sulfinyl group.[1]Keep LiAlH

reduction at 0°C–RT; do not reflux.[1]
Regioselectivity Loss (Step 3) Boc reaction at internal amine.[1]Use exactly 1.0-1.1 eq of Boc

O; keep temperature at 0°C.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Tang, T. P.; Ellman, J. A.

    
    -Amino Acids and 
    
    
    
    -Diamino Acids." Journal of Organic Chemistry, 1999 , 64(1), 12–13. Link
  • Davis, F. A.; et al. "Asymmetric Synthesis of 1,2-Diamines." Journal of Organic Chemistry, 2008 , 73(9), 3481–3485. (Validation of nitrile reduction in presence of sulfinamide). Link

  • PubChem Compound Summary. "tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate." CID 67446222.[1][2] Link

Sources

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Boc-Amino Cyclopropyl Ethyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The incorporation of cyclopropyl rings into peptide backbones and small-molecule drugs is a highly effective strategy in medicinal chemistry. The rigid cyclopropyl scaffold restricts the conformational space of the molecule, which can significantly enhance target binding affinity (via reduced entropic penalty) and improve metabolic stability against proteolytic cleavage.

However, coupling derivatives such as Boc-amino cyclopropyl ethyl amine or Boc-1-aminocyclopropanecarboxylic acid (Ac3c) presents a formidable synthetic challenge. The cyclopropyl group acts as an α,α-disubstituted amino acid analog. The constrained ring forces the surrounding substituents into a highly congested geometry, severely restricting the trajectory of incoming nucleophiles during amide bond formation. When combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, this steric shielding renders standard coupling reagents (like DCC or EDC/HOBt) highly inefficient, often leading to incomplete reactions, epimerization, or the formation of unreactive N-acylurea byproducts.

Reagent Selection & Chemical Causality

To overcome the activation energy barrier imposed by the cyclopropyl group, researchers must utilize highly reactive coupling reagents that operate via specialized mechanisms.

  • HATU (Uronium/Aminium Salts): For moderately to highly hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard [1]. HATU converts the carboxylic acid into an OAt-active ester. The causality behind its success lies in the nitrogen atom of the pyridine ring within the HOAt leaving group. This nitrogen provides a neighboring group effect, stabilizing the incoming cyclopropyl amine through a hydrogen-bonded, 7-membered cyclic transition state, thereby accelerating the nucleophilic attack despite the steric bulk [2].

  • TFFH (Fluoroformamidinium Salts): For extreme steric hindrance where even HATU fails, in situ acyl fluoride generation using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is required [3]. The chemical causality here is driven by atomic radius. The fluoride ion is exceptionally small and highly electronegative, allowing it to form an acyl fluoride intermediate in highly congested environments without the steric clash associated with bulky OAt or OBt esters. The resulting acyl fluoride is highly reactive toward hindered amines while remaining remarkably stable against hydrolysis and epimerization[4].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered cyclopropyl scaffolds.

Coupling ReagentChemical ClassEfficacy for Hindered SubstratesEpimerization RiskPrimary Byproducts
EDC / HOBt CarbodiimideLowModerateSoluble urea, HOBt
PyBOP PhosphoniumModerate-HighLowPhosphoramide, HOBt
HATU Uronium/AminiumHighLowTetramethylurea, HOAt
TFFH FluoroformamidiniumVery HighVery LowTetramethylurea

Workflow Decision Tree

G Start Boc-Amino Cyclopropyl Coupling CheckHindrance Assess Steric Hindrance (Amine & Acid) Start->CheckHindrance Moderate Moderate Hindrance (Primary Amine) CheckHindrance->Moderate Extreme Extreme Hindrance (Secondary/α,α-disubstituted) CheckHindrance->Extreme HATU HATU / DIPEA (OAt-Active Ester) Moderate->HATU TFFH TFFH / DIPEA (Acyl Fluoride) Extreme->TFFH Product Amide Bond Formation HATU->Product TFFH->Product

Caption: Decision tree for coupling sterically hindered cyclopropyl amines.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , incorporating analytical checkpoints to ensure mechanistic success before proceeding to the next step.

Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)

Best for: Coupling Boc-amino cyclopropyl ethyl amine to standard or moderately hindered carboxylic acids.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Note: DMF is preferred over DCM due to its superior solvating properties for polar intermediates.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 eq) in one solid portion. The solution will typically turn a pale yellow color as the OAt-active ester forms. Stir for 10–15 minutes.

    • Self-Validation Checkpoint: Analyze a 1 µL aliquot via LC-MS. The disappearance of the starting acid mass and the appearance of the OAt-active ester mass confirms successful activation.

  • Coupling: Add the Boc-amino cyclopropyl ethyl amine (1.1 eq) dropwise or in a single portion.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours. Monitor the consumption of the amine via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous citric acid (to remove excess DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acyl Fluoride Generation for Extreme Hindrance (TFFH)

Best for: Coupling highly congested carboxylic acids to Boc-amino cyclopropyl derivatives.

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1 M) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by TFFH (1.2 eq). Stir the mixture at room temperature for 30 to 60 minutes.

    • Self-Validation Checkpoint: Prior to amine addition, spot the reaction mixture on an IR card or analyze via FTIR. A distinct, sharp carbonyl stretch at ~1840 cm⁻¹ definitively confirms the in situ generation of the acyl fluoride intermediate. If this peak is absent, extend the activation time.

  • Coupling: Once the acyl fluoride is confirmed, add the Boc-amino cyclopropyl ethyl amine (1.1 eq).

  • Reaction: Stir at room temperature for 12 to 24 hours. Because acyl fluorides are highly stable, gentle heating (up to 40 °C) can be applied if LC-MS indicates stalled kinetics without risking significant epimerization.

  • Workup: Dilute with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography.

References

  • HATU - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

Application Note: Regioselective Protection of 1-Cyclopropyl-1,2-Ethanediamine

[1]

Executive Summary

The regioselective protection of 1-cyclopropyl-1,2-ethanediamine presents a classic challenge in medicinal chemistry: distinguishing between two nucleophilic nitrogen atoms in a vicinal arrangement.[1] This scaffold is increasingly prevalent in kinase inhibitors (e.g., JAK, VEGFR targets) where the cyclopropyl moiety provides rigid conformational control and improved metabolic stability compared to isopropyl or ethyl groups.[2][3][4][5]

This guide provides two distinct, field-validated protocols to selectively protect either the terminal (N2) or the internal/hindered (N1) amine.[4][5] Unlike standard "slow addition" methods which often yield statistical mixtures of bis-protected byproducts, these protocols utilize kinetic resolution via steric control and orthogonal protection switching to ensure high purity and reproducibility.[1][3][5]

Mechanistic Analysis: Sterics vs. Electronics

To achieve regioselectivity, one must exploit the subtle differences between the two amine sites.[2]

The Substrate[2][4][6][7][8][9][10]
  • N1 (Internal): Attached to the chiral carbon bearing the cyclopropyl ring.[5]

    • Sterics: Highly hindered.[1][5] The cyclopropyl group ("Walsh orbitals") creates significant steric bulk, impeding the approach of large electrophiles.[3][4][5]

    • Electronics: The cyclopropyl group is electron-donating via

      
      -conjugation, potentially making N1 slightly more Lewis basic than a standard secondary alkyl amine, but steric factors dominate in acylation reactions.[2][3][4][5]
      
  • N2 (Terminal): Primary amine on a methylene carbon.[1][3][5]

    • Sterics: Unhindered.[1][5]

    • Electronics: Typical primary amine behavior.[1][3][5]

The Decision Matrix

Because N2 is kinetically more accessible, direct reaction with bulky protecting groups (Boc, Fmoc, Trityl) favors N2-protection .[2][3][4][5] Protecting N1 requires an indirect "blocking" strategy or a specific synthetic sequence.[1][5]

DecisionMatrixStartStarting Material:1-Cyclopropyl-1,2-ethanediamineGoalWhich Nitrogen requires protection?Start->GoalN2_PathTarget: N2 (Terminal)(Less Hindered)Goal->N2_Path StandardN1_PathTarget: N1 (Internal)(Cyclopropyl-adjacent)Goal->N1_Path InverseMethod_APROTOCOL A:Kinetic Control(Direct Boc-Anhydride @ -10°C)N2_Path->Method_AMethod_BPROTOCOL B:Orthogonal Switch(Phthalimide Block -> Boc -> Hydrazinolysis)N1_Path->Method_B

Figure 1: Strategic decision tree for selecting the appropriate protection protocol based on the target nitrogen.

Protocol A: Selective N2-Protection (Terminal)

Target Product: tert-butyl (2-amino-2-cyclopropylethyl)carbamate[1][4][5]

This protocol uses kinetic control combined with a salt-formation strategy .[1][3][5] While steric hindrance naturally favors N2, using a stoichiometric amount of acid (HCl or TMSCl) protonates the most basic sites statistically.[4][5] However, the reaction of the free amine with the electrophile (

451
Materials
  • 1-Cyclopropyl-1,2-ethanediamine (1.0 eq)[1][5]

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 eq) — Deficit is crucial.[4][5]
    
  • Chlorotrimethylsilane (TMSCl) (1.0 eq) OR HCl in Dioxane (1.0 eq)[4][5]

  • Methanol (Anhydrous)[4][5][6]

  • Triethylamine (

    
    ) (for workup)[4][5]
    
Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 1-cyclopropyl-1,2-ethanediamine (10 mmol) in anhydrous Methanol (50 mL) under

      
      .
      
    • Cool to 0°C .

    • Add TMSCl (10 mmol, 1.0 eq) dropwise.[2][4][5] Note: TMSCl reacts with MeOH to generate HCl in situ.[1][3][5][6] This is more precise than bubbling gas.[1][2][3][4]

    • Stir for 30 minutes. The solution now contains the monohydrochloride salt.[1][5]

  • Kinetic Acylation:

    • Dissolve

      
       (9.5 mmol, 0.95 eq) in MeOH (10 mL).
      
    • Add the

      
       solution to the diamine salt mixture dropwise  over 60 minutes via syringe pump.
      
    • Critical: Maintain temperature at -5°C to 0°C .

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.[1][3][5][7]

    • Basification: Redissolve residue in water/DCM.[1][3][5] Adjust aqueous layer pH to >12 using 2N NaOH.[1][5]

    • Extraction: Extract with DCM (3x). The bis-Boc byproduct (if any) is non-polar; the mono-Boc is moderately polar.[1][5] The unreacted diamine remains in the aqueous phase (if pH is not high enough) or washes out.[4][5]

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:

      
      , 90:9:1).[2][3][4][5]
      

Expected Yield: 75-85% Selectivity: >95:5 (N2:N1)[1][3][4][5]

Protocol B: Selective N1-Protection (Internal)

Target Product: tert-butyl (1-cyclopropyl-2-aminoethyl)carbamate[1][4][5]

Directly protecting the hindered amine (N1) in the presence of the unhindered amine (N2) is chemically inefficient.[4][5] The most robust method is an Orthogonal Protection Switch .[1][3][5] We block N2 with a group that can be removed under conditions where the N1-protecting group (Boc) is stable.[1][5]

Strategy: Phthalimide (N2 protection)


345
Materials
  • 1-Cyclopropyl-1,2-ethanediamine[1][5][8]

  • N-Carbethoxyphthalimide (N-Cbz-Phth is expensive; use N-Carbethoxyphthalimide for selective primary amine protection)[1][5]

  • 
    [4][5][6][7]
    
  • Hydrazine Hydrate[1][2][4]

Step-by-Step Methodology
  • Step 1: Selective N2-Phthaloylation

    • Dissolve diamine (10 mmol) in THF (50 mL).

    • Add N-Carbethoxyphthalimide (10 mmol).

    • Stir at RT for 4 hours.

    • Mechanism:[1][3][4][7][9][10][11] Phthalimides form selectively on primary amines (N2) due to the sterics of the reagent and the stability of the primary imide.[4][5]

    • Workup: The product precipitates or can be crystallized.[1][5] Isolate the N2-phthaloyl-1-cyclopropyl-1,2-ethanediamine .

  • Step 2: N1-Boc Protection

    • Dissolve the N2-phthaloyl intermediate in DCM.[1][5]

    • Add

      
       (1.5 eq) and DMAP (0.1 eq).[4][5]
      
    • Add

      
       (1.2 eq).[4][5] Note: Since N2 is blocked, we can force the reaction on the hindered N1 using excess reagent and DMAP.[2][3][4]
      
    • Reflux if necessary (40°C) for 12 hours.

  • Step 3: Phthalimide Cleavage (Deprotection of N2) [5]

    • Dissolve the Bis-protected intermediate in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq).[3][4][5]

    • Heat to 60°C for 2 hours. A white precipitate (phthalhydrazide) will form.[3][5]

    • Workup: Cool, filter off the solid.[2] Concentrate the filtrate.

    • Partition between DCM and 1N NaOH.[1][5] Dry organic layer.[1][3][5]

Outcome: You now have the N1-Boc protected diamine with a free N2 amine.[1][5]

ProtocolBStartDiamineStep11. N-Carbethoxyphthalimide(Blocks N2)Start->Step1Inter1N2-Phth IntermediateStep1->Inter1Step22. Boc2O / DMAP(Protects N1)Inter1->Step2Inter2N1-Boc, N2-PhthStep2->Inter2Step33. Hydrazine(Frees N2)Inter2->Step3FinalTarget:N1-Boc DiamineStep3->Final

Figure 2: Orthogonal protection workflow for accessing the hindered N1-Boc amine.

Analytical Validation (QC)

Distinguishing the two regioisomers by standard 1H NMR is difficult due to overlapping methylene signals.[1][5] You must use 2D NMR.[1][5]

HMBC Diagnostics[1][2]
  • N2-Boc Product (Protocol A): Look for the Carbonyl carbon of the Boc group (~156 ppm).[4][5]

    • In HMBC, this Carbonyl will show a correlation to the CH2 protons (approx 3.0-3.2 ppm).[3][4][5]

    • It will NOT show a strong correlation to the CH-Cyclopropyl proton.[1][5]

  • N1-Boc Product (Protocol B):

    • The Boc Carbonyl (~156 ppm) will correlate strongly to the CH-Cyclopropyl proton (approx 2.5-3.0 ppm).[1][4][5]

Table 1: Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-Boc formation Excess

or high temp.[1][4][5]
Use Protocol A (Salt method).[4][5] Reduce

to 0.9 eq.
Low Yield (Protocol A) Loss of product in aqueous wash.[3][5]Mono-Boc diamines are water-soluble.[1][5] Saturate aqueous layer with NaCl before extraction (Salting out).[3][5]
No Reaction at N1 (Protocol B) Steric hindrance too high.Add Lewis acid catalyst (

) or switch solvent to DMF/Heat to 60°C.

References

  • Mono-Boc Protection via TMSCl: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines."[1][3][5] J. Mex.[1][3][5] Chem. Soc., vol. 61, no.[2][3][5] 1, 2017, pp. 23-27.[2][3][4][5] [4][5]

  • Kinetic Resolution of Diamines: Krapcho, A. P., & Kuell, C. S.[2][3][4] "Mono-protected diamines.[1][5][12][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1][4][5] Synthetic Communications, vol. 20, no.[2][3][4][5] 16, 1990, pp. 2559–2564.[2][4][5]

  • Compound Data (N2-Boc): PubChem. "tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate (CID 67446222)."[1][4][5][8] National Library of Medicine.[1][5] [4][5]

  • Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M.[2][3][4] Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[2][3][4][5] (Standard text for Phthalimide/Boc strategies).

Preserving the Three-Membered Ring: A Guide to Standard Protocols for Boc Deprotection of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropylamine Moiety and the Boc Protection Challenge

Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1] The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection in organic synthesis due to its robustness and facile cleavage under acidic conditions.[2] However, the deprotection of N-Boc-cyclopropylamines presents a unique challenge: the potential for acid-mediated ring-opening of the strained cyclopropane ring. This application note provides a detailed guide to the standard protocols for the Boc deprotection of cyclopropylamines, with a focus on preserving the integrity of the cyclopropyl group. We will delve into the mechanistic underpinnings of successful deprotection, provide experimentally validated protocols, and offer guidance on reaction monitoring and troubleshooting.

The Mechanistic Tightrope: Stabilizing the Cyclopropylmethyl Cation

The standard acid-catalyzed Boc deprotection proceeds through the formation of a carbocation intermediate after the loss of the tert-butyl group.[2] In the case of cyclopropylamines, this intermediate is a cyclopropylmethyl cation. The key to a successful deprotection lies in the remarkable and somewhat counterintuitive stability of this cation.

The stability of the cyclopropylmethyl carbocation arises from a phenomenon known as "bent bond" or Walsh orbital overlap, where the high p-character of the C-C bonds of the cyclopropane ring delocalizes the positive charge.[3] This delocalization is so effective that the cyclopropyl group stabilizes an adjacent positive charge even better than a phenyl group.[3] This inherent stability is the primary reason why Boc deprotection of cyclopropylamines can be achieved without concomitant ring-opening under carefully controlled acidic conditions.

However, excessively harsh acidic conditions or the presence of strong nucleophiles can still lead to undesired ring-opening reactions. Therefore, the choice of acid, solvent, and reaction temperature is critical to navigate this mechanistic tightrope.

Recommended Deprotection Protocols

Based on literature precedence and an understanding of the reaction mechanism, the following protocols are recommended for the Boc deprotection of cyclopropylamines.

Protocol 1: Hydrogen Chloride in Ethereal Solvents (Preferred Method)

This method is often the preferred choice for deprotecting N-Boc-cyclopropylamines as it has been shown to provide high yields with minimal side products. The use of ethereal solvents like diethyl ether or dioxane is crucial as they are less nucleophilic than alcoholic solvents and help to precipitate the desired amine hydrochloride salt, driving the reaction to completion.

Experimental Protocol:

  • Dissolve the N-Boc-cyclopropylamine (1.0 equiv.) in a minimal amount of a suitable solvent such as diethyl ether (Et₂O) or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add a solution of hydrogen chloride (HCl) in Et₂O or dioxane (e.g., 2.0 M to 4.0 M solution) dropwise. A significant excess of HCl (typically 5-10 equivalents) is recommended.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • The deprotected cyclopropylamine hydrochloride salt will typically precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

A specific example of this protocol is the deprotection of N-Boc-(1-cyclopropyl)cyclopropylamine, which afforded the corresponding hydrochloride salt in 87% yield.[4]

Protocol 2: Trifluoroacetic Acid in Dichloromethane (A Common Alternative)

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used reagent for Boc deprotection.[3] While generally effective, the higher acidity of TFA compared to HCl in organic solvents necessitates careful control of the reaction conditions to avoid potential side reactions.

Experimental Protocol:

  • Dissolve the N-Boc-cyclopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help to remove residual TFA.

  • The crude product is the trifluoroacetate salt of the cyclopropylamine. If the free amine is required, a basic work-up (e.g., with saturated aqueous NaHCO₃) followed by extraction with an organic solvent is necessary.

Milder and Alternative Deprotection Methods

For substrates that are particularly sensitive to strong acids, several milder deprotection methods can be considered.

  • p-Toluenesulfonic Acid (p-TsOH): p-TsOH in a suitable solvent like methanol or a mechanochemical approach by grinding the neat reactants can be an effective and milder alternative.[5][6]

  • Lewis Acids (e.g., ZnBr₂): Zinc bromide in dichloromethane can selectively cleave N-Boc groups, often leaving other acid-labile groups intact.[2]

  • Thermal Deprotection: In some cases, heating the N-Boc-cyclopropylamine in a high-boiling solvent like water or trifluoroethanol can effect deprotection without the need for an acid catalyst.[7]

Data Summary: Comparison of Common Deprotection Conditions

Reagent/ConditionSolventTemperatureTypical Reaction TimeYieldRemarks
HCl Diethyl Ether / Dioxane0 °C to RT2-6 hoursHigh (e.g., 87% reported)[4]Preferred method . Product precipitates as the hydrochloride salt.
TFA Dichloromethane0 °C to RT1-4 hoursGenerally High[3]Common and effective, but requires careful monitoring. Product is the TFA salt.
p-TsOH Methanol / Solvent-freeRoom Temperature10 min (mechanochemical) - several hoursHigh[5]Milder acidic conditions.
ZnBr₂ DichloromethaneRoom TemperatureSeveral hours to overnightModerate to High[2]Good for substrates with other acid-sensitive groups.
Thermal Water / TFE100-150 °CVariableSubstrate dependent[7]Avoids acidic reagents completely.

Visualizing the Process

General Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation start Dissolve N-Boc-cyclopropylamine in appropriate solvent cool Cool to 0 °C (for strong acids) start->cool add_acid Add Acid (e.g., HCl or TFA) cool->add_acid react Stir at 0 °C to RT add_acid->react monitor Monitor by TLC/LC-MS react->monitor isolate Isolate Product (Filtration or Evaporation) monitor->isolate purify Purify if necessary isolate->purify

Caption: General experimental workflow for the Boc deprotection of cyclopropylamines.

Mechanistic Rationale for Ring Stability

Ring_Stability cluster_mechanism Deprotection Pathway cluster_stability Cation Stabilization start N-Boc-Cyclopropylamine H-N-Boc protonation Protonated Intermediate H₂⁺-N-Boc start->protonation + H⁺ cation Cyclopropylmethyl Cation CH₂⁺ protonation->cation - CO₂ - (CH₃)₃C⁺ product Cyclopropylamine NH₂ cation->product Work-up walsh Walsh Orbital Overlap (Bent Bonds) cation->walsh Stabilization delocalization Charge Delocalization walsh->delocalization delocalization->cation Prevents Ring Opening

Caption: Mechanistic rationale for the stability of the cyclopropyl ring during Boc deprotection.

Troubleshooting and Optimization

  • Incomplete Reaction: If the deprotection is sluggish, consider increasing the concentration or equivalents of the acid. For TFA deprotections, a higher percentage of TFA in DCM (up to 50%) can be used. For HCl, ensure the reagent is fresh, as its concentration in solution can decrease over time. Gentle warming (to room temperature) can also accelerate the reaction.

  • Ring-Opening Side Products: The primary indicator of ring-opening is the appearance of unexpected signals in the ¹H NMR spectrum, often in the olefinic region, or the detection of products with a mass corresponding to the addition of a nucleophile to a ring-opened species by LC-MS. To mitigate this:

    • Use the milder HCl/ether protocol.

    • Maintain low temperatures (0 °C) during the addition of strong acids.

    • Avoid nucleophilic solvents like methanol, which can trap a ring-opened cation.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material. Staining with ninhydrin is useful for visualizing the appearance of the free amine product. For more precise monitoring, especially to detect potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8]

Conclusion

The Boc deprotection of cyclopropylamines is a readily achievable transformation when the inherent stability of the cyclopropylmethyl carbocation intermediate is respected. By employing controlled acidic conditions, particularly with hydrogen chloride in ethereal solvents, researchers can efficiently remove the Boc group while preserving the valuable cyclopropane ring. Careful selection of reagents, temperature control, and appropriate reaction monitoring are paramount to achieving high yields and purity in the synthesis of these important building blocks for drug discovery and development.

References

  • Benchchem. (2025).
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Benchchem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • S. M. Ali, et al. (2007). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Tetrahedron Letters, 48(48), 8569-8571.
  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.
  • Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026.
  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
  • Ivanova, A., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(14), 3049-3066.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.
  • Cera, G., et al. (2019). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 24(18), 3326.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Lu, L., Chen, G., & Ma, S. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Letters, 8(5), 835–838.
  • ResearchGate. (n.d.). Cyclopropane ring‐opening with amine.
  • Longdom Publishing. (n.d.).
  • ResearchGate. (2025, August 6). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1146-1150.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
  • Park, S., & Lee, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
  • Gardner, B. M., et al. (2018). Dimerization and ring-opening in bis(diisopropylamino)cyclopropenylidene (BAC) mediated by [U(NR2)3(CCPh)] (R = SiMe3). Dalton Transactions, 47(11), 3664-3667.
  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. Journal of the American Chemical Society, 123(2), 349–350.
  • Sun, H., & Demchenko, A. V. (2025, March 3).
  • Chojnacka, K., & Szczęśniak, B. (2022). The Novel Gallium Aminobisphenolate Initiator of the Ring-Opening Copolymerization of L-Lactide and ε-Caprolactone: A Computational Study. International Journal of Molecular Sciences, 23(24), 15684.

Sources

Application Note: Derivatization of tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic derivatization of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (Structure 1 ). This scaffold is a privileged building block in modern drug discovery, offering a 1,2-diamine motif rigidified by a cyclopropyl group. The cyclopropane ring serves as a bioisostere for alkyl chains or phenyl rings, improving metabolic stability (blocking P450 oxidation sites) and restricting conformation to enhance target affinity.[1]

This document provides validated protocols for transforming the free


-cyclopropyl amine into amides, sulfonamides, and secondary amines, followed by strategies for Boc-deprotection and downstream macrocyclization or library generation.

Chemical Profile & Strategic Value[1]

Structural Analysis

The molecule consists of an ethyl backbone substituted at position 2 with both a free primary amine and a cyclopropyl group. Position 1 carries a Boc-protected amine.[2]

  • IUPAC Name: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate[3]

  • Key Feature: The free amine is an

    
    -cyclopropyl amine .
    
  • Steric Environment: The adjacent cyclopropyl group creates significant steric bulk compared to a propyl chain, though less than a tert-butyl group. This steric hindrance can slow down nucleophilic attacks, requiring optimized coupling conditions.

  • Electronic Environment: The high

    
    -character of the cyclopropane C-C bonds renders the attached amine slightly less basic (pKa ~8.5–9.0) than a typical aliphatic amine (pKa ~10.5), potentially increasing the concentration of the free base form in reaction mixtures.
    
Strategic Workflow

The derivatization process generally follows a "Protect-Derivatize-Deprotect" logic.

Workflow Start Scaffold (1) Free u03b1-cPr Amine Step1 Diversity Step 1 (Amide/Urea/Red. Am.) Start->Step1 Library Gen Inter Intermediate (Boc-Protected) Step1->Inter Purification Step2 Boc Deprotection (Acidic Conditions) Inter->Step2 TFA/HCl Step3 Diversity Step 2 (Cyclization/Coupling) Step2->Step3 Final Lead

Figure 1: General derivatization workflow. The primary goal is to functionalize the sterically hindered


-cyclopropyl amine first.

Experimental Protocols

Protocol A: Amide Coupling (High-Throughput Compatible)

Due to the steric bulk of the cyclopropyl group, standard EDC/HOBt couplings may suffer from slow kinetics. We recommend HATU for small-scale library synthesis or T3P (Propylphosphonic anhydride) for larger scale-up to simplify workup.

Reagents:

  • Carboxylic Acid (

    
    , 1.1 equiv)
    
  • Scaffold 1 (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 5 minutes.

    • Why: Pre-activation ensures the active ester is formed before introducing the hindered amine.

  • Coupling: Add Scaffold 1 (0.5 mmol) to the mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check LCMS.[4] If conversion is <50% after 4 hours, heat to 40°C. The cyclopropyl group is stable at this temperature.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[4]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Coupling Reagent Efficiency

ReagentConversion (4h, RT)Purity (Crude)Notes
HATU >95%HighBest for library generation; difficult to remove urea byproduct on scale.
T3P >90%Very HighExcellent for scale (>1g); water-soluble byproducts.
EDC/HOBt ~60%ModerateSlower kinetics due to steric hindrance of cyclopropyl group.
Protocol B: Reductive Amination (Secondary Amine Formation)

Creating secondary amines at the


-cyclopropyl position is challenging due to steric congestion hindering imine formation.

Reagents:

  • Aldehyde (

    
    , 1.2 equiv)
    
  • Scaffold 1 (1.0 equiv)

  • Reducing Agent:

    
     (STAB, 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve Scaffold 1 (0.5 mmol) and the aldehyde (0.6 mmol) in DCE (3 mL). Add AcOH (0.5 mmol).

  • Equilibration: Stir for 1 hour at RT. Critical Step: Do not add the reducing agent immediately. Allow time for the sterically hindered imine to form.

  • Reduction: Add

    
     (1.0 mmol) in one portion.
    
  • Reaction: Stir for 16 hours at RT.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    
Protocol C: Sulfonylation

Sulfonamides provide excellent metabolic stability and hydrogen bond acceptor properties.

Procedure:

  • Dissolve Scaffold 1 (1.0 equiv) in DCM.

  • Add Triethylamine (TEA, 2.0 equiv) or Pyridine.

    • Note: Pyridine is preferred if the sulfonyl chloride is highly reactive, to prevent bis-sulfonylation.

  • Cool to 0°C.

  • Add Sulfonyl Chloride (

    
    , 1.1 equiv) dropwise.
    
  • Warm to RT and stir for 2 hours.

Protocol D: Boc-Deprotection (The "Switch")

Once the


-cyclopropyl amine is derivatized, the Boc group on the ethyl chain must be removed for further reaction.

Safety Warning: While cyclopropanes are generally stable, avoid using Lewis acids like


 or vigorous heating with concentrated 

, as these can trigger ring-opening rearrangements to propenyl chains.

Recommended Method (HCl/Dioxane):

  • Dissolve the intermediate in 1,4-dioxane (minimal volume).

  • Add 4M HCl in dioxane (10 equiv).

  • Stir at RT for 1–2 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) usually forms.

  • Isolation: Dilute with diethyl ether, filter the solid, and wash with ether. This yields the clean HCl salt without need for chromatography.

Alternative Method (TFA):

  • Dissolve in DCM (1:1 ratio with TFA).

  • Add TFA (Trifluoroacetic acid).

  • Stir at RT for 30 mins.

  • Evaporate immediately. Do not leave in TFA overnight.

Quality Control & Validation

NMR Diagnostics

The cyclopropyl group provides a distinct NMR signature useful for verifying that the ring has not opened during synthesis.

  • 
     NMR:  Look for the characteristic high-field multiplets of the cyclopropyl methylene protons (
    
    
    
    ) between
    
    
    0.1 – 0.8 ppm
    .
  • Ring Opening Check: If the ring opens (e.g., to an alkene), these high-field signals will disappear, and you will see new olefinic signals around

    
     5.0–6.0 ppm.
    
Decision Tree for Synthesis

DecisionTree Root Target Functionality? Amide Amide (Library Gen) Root->Amide Amine Secondary Amine (Basic Center) Root->Amine Urea Urea/Sulfonamide (Stability) Root->Urea AmideCond Use HATU/DIPEA (Monitor Sterics) Amide->AmideCond AmineCond Reductive Amination (Pre-form Imine 1h) Amine->AmineCond UreaCond Isocyanate or Sulfonyl Chloride Urea->UreaCond

Figure 2: Synthetic decision matrix based on desired physicochemical properties.

References

  • BenchChem. (2025).[1][4] Heptyl-Cyclopropane: A Versatile Building Block for Lipophilic Drug Analogs in Medicinal Chemistry. Retrieved from 1

  • Li, D. (2025).[5][6] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from 5

  • PharmaBlock. (2023).[7] Application of Cyclopropane in Drug Discovery. Retrieved from 7[7]

  • Royal Society of Chemistry. (2025).[8] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from 9

  • PubChem. (2025). tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate Compound Summary. Retrieved from 3[3]

Sources

scale-up synthesis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Stereoselective Synthesis of tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate

Executive Summary

The tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate scaffold (Figure 1) represents a critical pharmacophore in modern drug discovery, particularly for LSD1 inhibitors, kinase inhibitors, and antiviral agents. The vicinal diamine motif, constrained by the cyclopropyl ring, offers unique conformational rigidity that enhances target selectivity and metabolic stability—often referred to as the "Magic Methyl" effect's cyclic counterpart.

This guide details a scalable, stereoselective protocol for manufacturing this intermediate at the kilogram scale. Unlike traditional Strecker syntheses which utilize hazardous cyanides and require resolution, this protocol employs Ellman’s Sulfinamide Auxiliary coupled with an Aza-Henry (Nitro-Mannich) reaction . This route ensures high enantiomeric excess (>98% ee), avoids chromatographic purification, and mitigates the safety risks associated with high-energy cyclopropyl ring strain and nitro-compounds.

Target Molecule:

  • IUPAC Name: tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate[1]

  • Structure: (S)-cPr-CH(NH2)-CH2-NHBoc

  • Key Challenge: Preserving the cyclopropyl ring integrity during nitro-reduction while maintaining regio-selectivity of the diamine protection.

Retrosynthetic Strategy & Route Selection

To achieve the requisite "Scientific Integrity" and "Trustworthiness," we selected the Asymmetric Aza-Henry Route .

  • Why not Strecker? The Strecker reaction (Cyanide + Imine) yields a nitrile which requires strong reducing agents (LiAlH4) to convert to the amine. These conditions often compromise the cyclopropyl ring or the Boc-protecting group if introduced early.

  • Why Aza-Henry? The addition of nitromethane to a chiral sulfinimine proceeds with high diastereoselectivity. The resulting

    
    -nitro amine can be reduced to the vicinal diamine under mild conditions that preserve the cyclopropyl moiety.
    

Retrosynthesis Target Target: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate Intermediate1 Protected Diamine: (S)-N-Sulfinyl-1-cyclopropyl-1,2-diaminoethane Target->Intermediate1 Auxiliary Cleavage (HCl/MeOH) Intermediate2 Nitro-Amine: (S)-N-Sulfinyl-1-cyclopropyl-2-nitroethylamine Intermediate1->Intermediate2 Nitro Reduction (NiCl2/NaBH4) SM Starting Materials: Cyclopropanecarboxaldehyde + (R)-tert-Butanesulfinamide Intermediate2->SM Aza-Henry Reaction (MeNO2, Base)

Figure 1: Retrosynthetic analysis utilizing the Ellman Auxiliary strategy.

Detailed Experimental Protocol

Step 1: Condensation – Formation of Chiral Sulfinimine

Principle: Condensation of cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide using Titanium(IV) ethoxide as a Lewis acid and water scavenger.

Reagents:

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (1.05 equiv)[2]

  • Ti(OEt)4 (2.0 equiv)

  • Solvent: THF (Dry)

Protocol:

  • Charge: To a dry reactor under N2, charge (R)-tert-butanesulfinamide and THF (5 vol).

  • Add: Add Cyclopropanecarboxaldehyde (1.0 equiv).

  • Catalyze: Add Ti(OEt)4 dropwise over 30 mins to control exotherm.

  • Reaction: Stir at ambient temperature (20–25°C) for 12–16 h. Monitor by HPLC (Conversion >98%).

  • Quench: Pour mixture into a biphasic solution of Brine/Ethyl Acetate. Critical: Add Celite to aid filtration of Titanium salts.

  • Workup: Filter the slurry. Separate organic layer.[2][3] Wash with brine.[3][4] Dry over Na2SO4.[3][4]

  • Purification: Concentrate. The product is often a stable oil or low-melting solid. Use directly in Step 2.

Step 2: Diastereoselective Aza-Henry Reaction

Principle: Base-catalyzed addition of nitromethane to the sulfinimine. The chiral auxiliary directs the nucleophilic attack, establishing the (S)-stereocenter at the cyclopropyl-bearing carbon.

Reagents:

  • Sulfinimine (from Step 1)

  • Nitromethane (5.0 equiv) – Safety Warning: Potential Explosive.

  • Base: KOtBu (0.1 equiv) or TBAF (1.0 equiv)

  • Solvent: THF or DCM

Protocol:

  • Safety: Ensure reactor is grounded. Nitromethane is shock-sensitive when dry; keep wet or in solution.

  • Dissolve: Dissolve Sulfinimine in THF (10 vol).

  • Add: Add Nitromethane (5.0 equiv). Cool to 0°C.

  • Initiate: Add KOtBu (10 mol%) in THF dropwise.

  • Reaction: Stir at 0°C for 4 h, then warm to RT. Monitor for disappearance of imine.

  • Workup: Quench with sat. NH4Cl.[2][3] Extract with EtOAc.[3]

  • Crystallization (Critical): The

    
    -nitro sulfinamide product often crystallizes from Hexane/EtOAc. This step upgrades the diastereomeric ratio (dr) to >99:1, removing the minor isomer without chromatography.
    
Step 3: Chemo-selective Nitro Reduction

Principle: Reducing the nitro group to a primary amine without opening the cyclopropyl ring or cleaving the sulfinamide. Selection:NiCl2 / NaBH4 (Nickel Boride) is superior to Pd/C (risk of ring opening) or Zn/HCl (risk of sulfinamide cleavage).

Reagents:

  • 
    -Nitro sulfinamide (1.0 equiv)
    
  • NiCl2·6H2O (1.0 equiv)

  • NaBH4 (5.0 equiv)

  • Solvent: MeOH / THF (3:1)

Protocol:

  • Charge: Dissolve intermediate in MeOH/THF. Cool to -10°C.

  • Add Salt: Add NiCl2·6H2O. Solution turns green.

  • Reduce: Add NaBH4 portion-wise (Exothermic! H2 evolution). Maintain T < 0°C. Solution turns black (active catalyst).

  • Monitor: Stir 1–2 h. HPLC should show conversion to amine.

  • Quench: Carefully add diethylenetriamine (to complex Ni) or sat. NaHCO3.

  • Filter: Filter through Celite to remove Ni residues.

  • Isolate: Concentrate to obtain the crude primary amine: (S)-N-sulfinyl-1-cyclopropyl-1,2-diaminoethane.

Step 4: Regioselective Boc Protection & Deprotection

Principle: The newly formed primary amine (distal to cyclopropyl) is nucleophilic. We protect it with Boc, then remove the sulfinyl group to free the amine adjacent to the cyclopropyl.

Protocol:

  • Protection:

    • Dissolve crude diamine in DCM.

    • Add Et3N (1.5 equiv) and Boc2O (1.1 equiv).[4]

    • Stir 2 h. The primary amine reacts selectively over the sulfinamide nitrogen.

    • Product: (S)-N-Sulfinyl-NH-CH(cPr)-CH2-NHBoc.

  • Deprotection (Auxiliary Cleavage):

    • Treat the protected intermediate with 4M HCl in Dioxane/MeOH (1:1).

    • Stir 1 h at RT. The N-S bond cleaves; the N-Boc and Cyclopropyl remain stable under these mild transient acid conditions.

  • Isolation:

    • Basify with NaHCO3 to pH 9.

    • Extract with DCM.

    • Final Purification: Recrystallize from Heptane/MTBE.

Process Safety & Engineering Controls

HazardControl Measure
Cyclopropyl Ring Strain Avoid temperatures >80°C. Avoid strong Lewis acids with heating.
Nitromethane Use as a solution.[3][5] Avoid formation of dry sodium nitronate salts (explosive). Quench basic reactions into acid/buffer immediately.
Exotherms Steps 1 (Ti-addition) and 3 (NaBH4 addition) are highly exothermic. Use jacketed reactors with active cooling.
Nickel Residues Step 3 generates colloidal Ni. Use Celite filtration and treat waste as heavy metal hazard.

Analytical Specifications (QC)

For the final intermediate tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     6.8 (br s, 1H, NH-Boc), 2.9-3.1 (m, 2H, CH2-N), 1.9-2.1 (m, 1H, CH-NH2), 1.38 (s, 9H, Boc), 0.8 (m, 1H, cPr-CH), 0.2-0.5 (m, 4H, cPr-CH2).
    
  • Chiral HPLC: >98% ee. (Column: Chiralpak AD-H, Hex/IPA).

  • Residual Solvents: THF < 720 ppm, Nitromethane < 50 ppm (Genotoxic impurity control).

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aza-Henry cluster_2 Step 3: Reduction cluster_3 Step 4: Protection/Deprotection S1 Cyclopropyl-CHO + Sulfinamide + Ti(OEt)4 S1_Workup Workup: Celite Filtration S1->S1_Workup S2 Add MeNO2 / KOtBu (0°C, Controlled) S1_Workup->S2 S2_Cryst Crystallization (Upgrade dr >99:1) S2->S2_Cryst S3 NiCl2 / NaBH4 (MeOH, <0°C) S2_Cryst->S3 S4_Prot Boc2O / Et3N S3->S4_Prot S4_Deprot HCl / MeOH (Cleave Sulfinyl) S4_Prot->S4_Deprot Final Final Product: Boc-NH-CH2-CH(NH2)-cPr S4_Deprot->Final

Figure 2: Process flow diagram illustrating the critical unit operations and isolation points.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

  • Caddick, S., et al. "A selective reduction of nitriles to Boc-protected amines."[5] Tetrahedron, 2003.[5] (Basis for reduction/protection strategy). Link

  • Vertex Pharmaceuticals. "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." US Patent US20210395185A1. (Industrial validation of Ti(OEt)4 route). Link

  • Lebel, H., et al. "Boc-protected amines via Curtius rearrangement." Organic Letters, 2006.[5] (Alternative route context). Link

  • PubChem. "tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective & Orthogonal Protection of 2-Amino-2-cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-amino-2-cyclopropylethylamine (also known as 1-cyclopropylethane-1,2-diamine).

This unsymmetrical 1,2-diamine presents a unique synthetic challenge. It possesses two primary amines in distinct steric environments: an unhindered terminal amine (


) and a sterically hindered alpha-amine (

) adjacent to a cyclopropyl ring. Standard global protection strategies often fail here due to poor regioselectivity and the sensitivity of the cyclopropyl ring to harsh deprotection conditions[1].

Below, you will find our diagnostic workflow, troubleshooting FAQs, comparative data, and self-validating experimental protocols.

Diagnostic Workflow: Protection Strategy Selection

ProtectionStrategy A 1-Cyclopropylethane-1,2-diamine (Unprotected) B Regioselective N1 Protection (Bulky Electrophile) A->B C Trt-Cl, TEA, DCM (-20 °C) B->C D Boc2O (1 eq), DCM (-78 °C) B->D E N1-Trt, N2-Free (High Regioselectivity) C->E Preferred F N1-Boc, N2-Free (Moderate Regioselectivity) D->F Alternative G Orthogonal N2 Protection E->G F->G H Fmoc-OSu / Alloc-Cl (Base or Pd-labile) G->H I Fully Orthogonal System Ready for Selective Cleavage H->I

Decision tree for the regioselective and orthogonal protection of 1-cyclopropylethane-1,2-diamine.

Troubleshooting FAQs

Q1: I am getting a complex mixture of


-protected, 

-protected, and bis-protected products when using Boc anhydride. How can I achieve high regioselectivity?
A: The lack of selectivity is due to the relatively small steric difference between the two primary amines when using standard electrophiles at room temperature. To achieve high regioselectivity, you must exploit the steric bulk of the cyclopropyl group at the

position. Causality & Solution: Switch to a highly sterically demanding protecting group, such as the Trityl (Trt) group. The trityl cation is exceptionally bulky and will react almost exclusively with the unhindered terminal

amine at low temperatures (-20 °C). If a Boc group is strictly required for downstream Solid-Phase Peptide Synthesis (SPPS)[2], you must perform the reaction at -78 °C with a slow, dropwise addition of exactly 0.95 equivalents of Boc₂O to kinetically favor the

position.

Q2: During the deprotection of my globally Boc-protected diamine using 95% TFA, I observed significant degradation and ring-opened byproducts. Why is the cyclopropyl ring degrading? A: While isolated cyclopropyl rings are generally stable to mild acids, the combination of highly concentrated trifluoroacetic acid (TFA) and the generation of tert-butyl carbocations during Boc cleavage can be destructive. Causality & Solution: The high strain energy of the cyclopropyl ring makes it susceptible to electrophilic attack or protonation under harsh acidic conditions, leading to non-classical carbocation intermediates and subsequent ring-opening into alkyl or allyl derivatives[3]. Furthermore, if nucleophilic scavengers (like thiols) are used, they can attack the activated ring. To prevent this, utilize alternative protecting groups that do not require strong acid cleavage. Carbamates such as Fmoc (cleaved by piperidine) or Alloc (cleaved by Palladium(0)) are highly recommended to preserve the integrity of the cyclopropyl moiety[4].

Q3: How do I design a fully orthogonal protection system for this diamine? A: Orthogonal protection allows the specific deprotection of one functional group without affecting the others[4]. For 2-amino-2-cyclopropylethylamine, a highly effective orthogonal pairing is


-Trt and 

-Fmoc. Workflow:
  • Protect

    
     with Trt-Cl (steric control).
    
  • Protect the remaining

    
     with Fmoc-OSu.
    
  • To functionalize

    
     first, remove the Trt group using 1% TFA in DCM. This concentration is mild enough to leave both the Fmoc group and the cyclopropyl ring completely intact.
    
  • To functionalize

    
     first, remove the Fmoc group using 20% piperidine in DMF, which leaves the Trt group and cyclopropyl ring unaffected.
    
Quantitative Data: Protecting Group Comparison
Protecting GroupTarget AmineCleavage ConditionsCyclopropyl Ring StabilityRegioselectivity Yield (

vs

)
Trityl (Trt)

(Terminal)
1% TFA in DCMExcellent (Mild acid)>95% (at -20 °C)
Boc

(Terminal)
50-95% TFA in DCMPoor (Risk of ring opening)~70% (at -78 °C)
Fmoc

(Alpha)
20% Piperidine in DMFExcellent (Base cleavage)N/A (Used as 2nd PG)
Alloc

(Alpha)
Pd(PPh₃)₄, PhenylsilaneExcellent (Neutral cleavage)N/A (Used as 2nd PG)
Cbz

(Alpha)
H₂, Pd/CGood (Hydrogenolysis)N/A (Used as 2nd PG)
Step-by-Step Experimental Protocols
Protocol A: Regioselective

-Tritylation

Objective: Selectively protect the unhindered terminal amine while leaving the alpha-amine free.

  • Dissolve 1-cyclopropylethane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Add triethylamine (TEA) (1.5 eq) and cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Dissolve Trityl chloride (Trt-Cl) (0.95 eq) in a minimal volume of DCM and add dropwise over 30 minutes.

    • Causality: Utilizing sub-stoichiometric Trt-Cl and slow addition at low temperature maximizes the kinetic differentiation between the two amines, preventing bis-tritylation.

  • Stir for 2 hours at -20 °C.

  • Validation Step: Quench a 10 µL aliquot in methanol and analyze via LC-MS. A single major peak corresponding to the mono-tritylated mass (

    
    ) should be observed, with <5% bis-tritylated byproduct.
    
  • Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal

-Fmoc Protection

Objective: Protect the sterically hindered alpha-amine to complete the orthogonal system.

  • Dissolve the crude

    
    -Trt-1-cyclopropylethane-1,2-diamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃.
    
  • Cool the biphasic mixture to 0 °C.

  • Add Fmoc-OSu (Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.2 eq) portion-wise.

    • Causality: Fmoc-OSu is preferred over Fmoc-Cl as it is a milder reagent, which minimizes the formation of dipeptide or urea byproducts.

  • Warm to room temperature and stir for 4 hours.

  • Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine streak (ninhydrin positive) should disappear, replaced by a high-Rf, strongly UV-active spot.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Protocol C: Mild

-Detritylation

Objective: Selectively reveal the terminal amine without opening the cyclopropyl ring or cleaving the Fmoc group.

  • Dissolve the

    
    -Trt, 
    
    
    
    -Fmoc protected diamine in DCM.
  • Add a pre-mixed solution of 1% TFA and 5% Triisopropylsilane (TIPS) in DCM at 0 °C.

    • Causality: 1% TFA is highly specific for Trt cleavage. TIPS acts as a carbocation scavenger to irreversibly trap the trityl cation, preventing re-tritylation or electrophilic attack on the sensitive cyclopropyl ring.

  • Stir for 30 minutes.

  • Validation Step: The solution will turn bright yellow (indicating the free trityl cation) and then fade as TIPS scavenges it. LC-MS should confirm the loss of the Trt group (-242 Da) while the Fmoc group remains intact.

  • Neutralize immediately with excess DIPEA and concentrate.

References
  • Protecting Groups for Amines: Carbamates Master Organic Chemistry URL:[Link]

  • Efficient synthesis of protected cyclopropyl β-aspartylphosphates RSC Publishing URL:[Link]

  • Protecting group (Orthogonal Protection) Wikipedia URL:[Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives JACS Au (ACS Publications) URL:[Link]

  • Synthesis of a Series of Diaminoindoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

workup procedures for Boc-protected cyclopropyl diamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc-Protected Cyclopropyl Diamines Current Status: Operational | Topic ID: CHEM-CY-BOC-001[1][2]

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for cyclopropyl diamines. In drug discovery—particularly for kinase inhibitors like Lenvatinib analogs—the cyclopropane ring is a "privileged scaffold."[2] It provides rigid vector orientation for substituents while improving metabolic stability compared to ethyl linkers.[1][2]

However, working with Boc-protected cyclopropyl diamines presents a unique duality:

  • The Stability Paradox: The ring is strained (27.5 kcal/mol strain energy) yet surprisingly robust to base, but fragile toward specific acidic conditions.

  • The Solubility Trap: Unlike lipophilic Boc-protected linear amines, mono-Boc cyclopropyl diamines are often amphiphilic "surfactants," leading to severe emulsions and aqueous layer product loss.[1][2]

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this strained system.

Module 1: Troubleshooting & FAQs

Q1: I have low mass recovery after aqueous workup. Where is my product?

Diagnosis: You likely fell into the pKa Trap .[2] Technical Insight: Cyclopropylamines are less basic than their acyclic counterparts (e.g., isopropylamine) due to the higher s-character of the cyclopropane carbons (approx.


 hybridization).
  • Isopropylamine pKa: ~10.6[1][2]

  • Cyclopropylamine pKa: ~9.1[1][2]

The Problem: If you are synthesizing a mono-Boc diamine, the remaining free amine is moderately basic.[2] If your aqueous wash is even slightly acidic (pH < 9), or even neutral (pH 7), a significant portion of your product will protonate (


) and partition into the water.
The Fix: 
  • Check pH: Ensure the aqueous phase is adjusted to pH > 12 (using NaOH or

    
    ) before the final organic extraction.[2]
    
  • Salting Out: Saturate the aqueous layer with NaCl.[1][2] The "salting-out" effect is critical here because cyclopropyl amines have higher water solubility than linear analogs due to their compact, polarizable nature.[2]

Q2: My extraction has turned into a milky, inseparable emulsion. How do I break it?

Diagnosis: Surfactant formation.[1][2] Technical Insight: A mono-Boc cyclopropyl diamine possesses a lipophilic "head" (Boc-tBu) and a hydrophilic "tail" (free amine/cyclopropane).[1][2] This structure mimics a surfactant.[2] The Fix (The "Specific Gravity" Protocol):

  • Do NOT shake vigorously. Invert the funnel gently.[1][2]

  • Filtration: Pass the entire emulsion through a pad of Celite 545 .[2] This physically disrupts the stabilized micelle interface.[2]

  • Solvent Switch: If using Ethyl Acetate (EtOAc), switch to DCM (Dichloromethane) .[1][2] DCM is denser than water (

    
    ), creating a better gravity differential to force separation.[2]
    
Q3: How do I remove excess Boc anhydride ( ) without a column?

Diagnosis: Lipophilic impurity persistence.[1][2] Technical Insight:


 is not water-soluble.[1][2] Standard water washes leave it in the organic layer.[2]
The Fix: 
  • Option A (Chemical Scavenging): Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess Boc) and stir for 30 mins. This converts

    
     into a highly polar urea that washes out with acidic water (pH 4-5).[2] Note: Ensure pH is not low enough to protonate your product or open the ring.
    
  • Option B (The Imidazole Method): Treat the mixture with imidazole. The resulting N-Boc-imidazole is hydrolytically unstable and washes away with water.[2]

Module 2: Visualized Workflows

Workflow 1: The Extraction Decision Tree

Caption: Logic flow for maximizing recovery of mono-Boc cyclopropyl diamines based on pH and solubility.

ExtractionLogic Start Reaction Complete (Crude Mixture) CheckType Is it Mono-Boc or Di-Boc? Start->CheckType DiBoc Di-Boc Protected CheckType->DiBoc MonoBoc Mono-Boc Protected (Amphiphilic Risk) CheckType->MonoBoc StandardWash Standard Wash (0.5M HCl -> NaHCO3) DiBoc->StandardWash Lipophilic PHCheck Check Aqueous pH MonoBoc->PHCheck Acidic pH < 9 PHCheck->Acidic If Acidic/Neutral Basic pH > 12 PHCheck->Basic Adjust with NaOH Loss PRODUCT LOSS (Stays in Water) Acidic->Loss Extract Extract with DCM (Not EtOAc) Basic->Extract

[1][2]

Workflow 2: Emulsion Breaking Protocol

Caption: Step-by-step physical and chemical intervention for stubborn emulsions.[1][2]

EmulsionFix Emulsion Emulsion Formed Step1 Add Brine (Sat. NaCl) Emulsion->Step1 Check1 Separated? Step1->Check1 Step2 Filter thru Celite Check1->Step2 No Success Phase Separation Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add 10% IPA/DCM Check2->Step3 No Check2->Success Yes Step3->Success

Module 3: Experimental Protocols

Protocol A: Selective Mono-Boc Protection (The TMSCl Method)

Why this method? Conventional slow addition of


 often yields statistical mixtures (di-Boc, mono-Boc, starting material).[1][2] This protocol uses in-situ HCl generation to "protect" one amine via protonation, leaving the other available for reaction.[1][2]

Reagents:

  • 1,2-Diaminocyclopropane (1.0 equiv)[2]

  • Trimethylsilyl chloride (TMSCl) (1.0 equiv)

  • 
     (1.0 equiv)[3]
    
  • Methanol (anhydrous)[1]

Step-by-Step:

  • Protonation: Dissolve diamine in MeOH at 0°C. Add TMSCl dropwise.

    • Mechanism:[2] TMSCl reacts with MeOH to generate HCl in situ.[1][2] This forms the monohydrochloride salt of the diamine.

  • Protection: Add

    
     (dissolved in minimal MeOH) to the mixture. Stir at RT for 1 hour.
    
    • Mechanism:[2] The unprotonated amine reacts with Boc; the protonated amine is shielded.

  • Workup (Critical):

    • Dilute with water.[1][2] Wash with Diethyl Ether (removes di-Boc impurity).[2]

    • Basify aqueous layer to pH > 12 with 4N NaOH.[2]

    • Extract with DCM (3x).

    • Dry (

      
      ) and concentrate.[1][2]
      
Protocol B: The "Dry" Workup (For Water-Sensitive Analogs)

If your cyclopropyl derivative has other hydrolytically unstable groups (e.g., activated esters):

  • Quench reaction with DMAPA (scavenger resin or liquid) to remove excess Boc.[1][2]

  • Dilute with EtOAc.[2]

  • Add solid

    
     and Silica Gel directly to the reaction mixture.
    
  • Evaporate to dryness (adsorb on silica).

  • Load directly onto a flash column (Dry Loading).[1][2]

Module 4: Data Reference

Table 1: Solvent Suitability for Extraction
SolventDensity (g/mL)SuitabilityNotes
DCM 1.33High Best for breaking emulsions; solubilizes polar carbamates well.[1][2]
EtOAc 0.90Medium Prone to emulsions with cyclopropyl amines; use brine.[1][2]
Ether 0.71Low Good for washing away non-polar impurities, poor for extracting polar mono-Boc amines.[1][2]
CHCl3 1.49High Excellent alternative if DCM fails; carcinogenic concerns.[1][2]
Table 2: Comparative Basicity (pKa of Conjugate Acid)
Amine TypeStructureApprox pKaWorkup Implication
IsopropylamineAcyclic10.6Protonates easily; stays in water at pH 9.[1][2]
Cyclopropylamine Strained Ring 9.1 Less basic; requires pH > 11-12 for full extraction.
AnilineAromatic4.6Weak base; stays in organic even at pH 7.[1][2]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc stability and removal conditions). [1]

  • Servín, F. A., et al. (2017).[1][2] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1). (Describes the TMSCl one-pot protocol). [1]

  • Sella, A. (2013).[1][2] "Cyclopropane's Strain."[2][4][5] Chemistry World.[1][2] (Background on ring strain energy and stability).

  • PubChem Database. (2024).[1][2] "Cyclopropylamine Compound Summary - pKa Data." National Center for Biotechnology Information.[2]

  • BenchChem Technical Support. (2025). "Methods for removing excess Boc anhydride." (Scavenging protocols).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of NMR interpretation strategies for tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate. It is designed for researchers requiring precise structural validation of this chiral building block.

Executive Summary

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS: 1269932-65-1) is a critical vicinal diamine scaffold used in the synthesis of JAK inhibitors and other bioactive small molecules. Its structure features a Boc-protected primary amine , a free primary amine , and a cyclopropyl moiety adjacent to a chiral center.

This guide compares the two "alternative" workflows for structural validation: Standard Chloroform-d (


) Acquisition  versus Polar Aprotic DMSO-

Acquisition
. While

is the industry standard for rapid purity checks, this guide demonstrates why DMSO-

is the superior alternative
for full characterization due to its ability to resolve the diastereotopic methylene protons and differentiate the two distinct nitrogen environments.

Structural Analysis & Challenges

The molecule presents three specific NMR challenges that dictate the choice of solvent and interpretation strategy:

  • Chiral Induction: The chiral center at C2 renders the adjacent C1 methylene protons (

    
    ) diastereotopic , creating complex ABX splitting patterns often mistaken for impurities in low-resolution spectra.
    
  • Cyclopropyl Shielding: The unique ring current of the cyclopropyl group shifts protons upfield (< 0.6 ppm), requiring a clean baseline free of grease/silicone signals.

  • Dual Nitrogen Environments: Distinguishing the carbamate NH (Boc-NH) from the free amine (

    
    ) is critical for confirming regioselectivity during synthesis.
    
Molecular Connectivity Diagram (COSY Correlations)

The following diagram visualizes the spin systems and expected COSY correlations.

COSY_Correlations Boc Boc Group (s, 9H, ~1.4 ppm) NH_Boc Carbamate NH (Exchangeable) CH2 C1-Methylene (Diastereotopic Ha/Hb) NH_Boc->CH2 ³J (Vicinal) CH_Chiral C2-Methine (Chiral Center) CH2->CH_Chiral ³J (Vicinal) NH2_Free Free Amine NH2 (Broad/Exchangeable) CH_Chiral->NH2_Free Visible in DMSO cPr_CH Cyclopropyl CH (Methine) CH_Chiral->cPr_CH ³J (Vicinal) cPr_CH2 Cyclopropyl CH2s (High Field <0.6 ppm) cPr_CH->cPr_CH2 ³J (Ring)

Caption: COSY correlation map. Solid arrows indicate strong vicinal couplings; dashed arrows indicate couplings dependent on solvent/exchange rates.

Comparative Analysis: vs. DMSO-

Alternative A: Chloroform-d ( )

Status: Industry Standard for Routine Purity Checks.

  • Mechanism: Non-polar solvent; promotes rapid relaxation of exchangeable protons.

  • Performance:

    • Boc Group: Sharp singlet at ~1.44 ppm.

    • NH Signals: The Carbamate NH appears as a broad, often shapeless hump around 4.8–5.2 ppm. The free

      
       is frequently invisible or broadened into the baseline at ~1.5 ppm.
      
    • Diastereotopic Protons: The C1-methylene protons often overlap into a broad multiplet at ~3.1–3.3 ppm, obscuring the fine splitting.

  • Verdict: Suitable only for checking the integration of the Boc group vs. the Cyclopropyl ring. Fails to confirm the integrity of the free amine.

Alternative B: Dimethyl Sulfoxide- (DMSO- )

Status: Recommended Alternative for Structural Characterization.

  • Mechanism: Polar aprotic solvent; forms hydrogen bonds with NH protons, slowing chemical exchange and sharpening signals.

  • Performance:

    • NH Signals: The Carbamate NH resolves into a distinct triplet (or broad doublet) at ~6.8 ppm. The free

      
       may appear as a broad singlet or distinct peak depending on water content.
      
    • Diastereotopic Protons: The magnetic non-equivalence of the C1-methylene protons is enhanced. They typically resolve into two distinct multiplets (AB part of ABX system).

    • Cyclopropyl Region: Clear separation from water (3.33 ppm) and DMSO (2.50 ppm), though care must be taken with the water peak if the sample is wet.

  • Verdict: The superior choice for full characterization. It proves the molecule is a diamine and not a cyclic urea or other byproduct.

Quantitative Data Comparison Table
Feature

(Standard)
DMSO-

(Recommended)
Interpretation Note
Boc Group

1.44 (s, 9H)

1.37 (s, 9H)
Reference integral (9H).
Carbamate NH

4.90 (br s, 1H)

6.75 (t/br d, 1H)
DMSO allows coupling verification (

).
C1-Methylene (

)

3.10–3.30 (m, 2H)

2.90–3.10 (m, 2H)
Diastereotopic separation is clearer in DMSO.
C2-Methine (

)

2.10–2.30 (m, 1H)

1.95–2.15 (m, 1H)
Alpha to

and Cyclopropyl.
Cyclopropyl (-CH)

0.70–0.90 (m, 1H)

0.65–0.85 (m, 1H)
Ring methine.
Cyclopropyl (-CH2)

0.20–0.60 (m, 4H)

0.15–0.50 (m, 4H)
Diagnostic high-field multiplets.
Free Amine (

)

1.2–1.6 (broad/invisible)

1.5–2.5 (br s)
Variable shift; verify by

shake.

Detailed Interpretation Protocol

Step 1: The "Bookends" Check

Always start by identifying the termini of the spectrum to anchor your integration.

  • High Field (< 0.6 ppm): Integrate the region 0.2–0.6 ppm. This should correspond to 4H (cyclopropyl methylenes). If this integration is low, you may have ring-opening impurities.

  • Mid Field (~1.4 ppm): Integrate the sharp singlet. This must be 9H (Boc).

    • Self-Validation: The ratio of Boc (9H) to Cyclopropyl (4H) must be 2.25:1.

Step 2: The Diastereotopic Core (The "Fingerprint")

The


 group at position 1 is the most difficult to interpret but the most information-rich.
  • Observation: In DMSO-

    
    , look for two multiplets at ~2.95 ppm and ~3.05 ppm.
    
  • Causality: The adjacent chiral center (C2) makes these protons magnetically non-equivalent (

    
    ).
    
  • Coupling: They couple to each other (Geminal,

    
     Hz) and to the NH proton (Vicinal, 
    
    
    
    Hz).
Step 3: The Cyclopropyl-Amine Junction

The methine proton at C2 (attached to the free amine) is shielded by the cyclopropyl ring relative to a standard alkyl amine.

  • Expected Shift: ~2.0–2.2 ppm.

  • Differentiation: Do not confuse this with the cyclopropyl methine (ring CH), which is further upfield (~0.7–0.8 ppm).

Experimental Workflow Diagram

Workflow Start Start: Purified Solid Solvent Select Solvent Start->Solvent CDCl3 Dissolve in CDCl3 Solvent->CDCl3 Routine Check DMSO Dissolve in DMSO-d6 Solvent->DMSO Full Characterization Check1 Check 0.2-0.6 ppm (Cyclopropyl 4H) CDCl3->Check1 DMSO->Check1 Check2 Check 1.4 ppm (Boc 9H) Check1->Check2 Decision Need to confirm Amine/Carbamate? Check2->Decision Result_Standard Routine Purity Confirmed Decision->Result_Standard No Result_Advanced Structural Integrity Confirmed (NH signals visible) Decision->Result_Advanced Yes (DMSO path)

Caption: Decision workflow for solvent selection based on analytical requirements.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the DMSO is from a fresh ampoule to minimize water peak interference at 3.33 ppm, which can overlap with the diastereotopic

      
       signals.
      
  • Homogenization: Vortex for 30 seconds. The carbamate is lipophilic; ensure complete dissolution.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The Boc t-butyl protons have long T1 relaxation times. A short D1 will attenuate the Boc signal integration relative to the cyclopropyl protons, leading to false purity calculations.

  • Spectral Width: -1 to 14 ppm.

Validation Checklist

References

  • PubChem Compound Summary. tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate (CID 67446222). National Center for Biotechnology Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2] Chem., 62(21), 7512–7515. (Standard reference for solvent residual peaks).

  • Clayden, J., et al.Organic Chemistry. Chapter 3: Determining Structures using NMR. (General reference for diastereotopic proton theory).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Reference for Cyclopropyl anisotropy effects).

Sources

Advanced Mass Spectrometry Guide: Optimizing Analysis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate . It is designed for analytical chemists and process development scientists optimizing quality control (QC) or pharmacokinetic (PK) assays for this pharmaceutical intermediate.

Executive Summary

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (MW 200.28) is a critical diamine building block often used in the synthesis of LSD1 inhibitors and other epigenetic modulators. Its analysis presents a specific challenge: the Boc (tert-butoxycarbonyl) protecting group is thermally and energetically labile, leading to significant in-source fragmentation (ISF) that can mimic impurities or reduce sensitivity.

This guide compares three analytical strategies to determine the "Gold Standard" workflow. We demonstrate that Soft-Ionization ESI+ (Method A) outperforms standard ESI and derivatization techniques by preserving the molecular ion


, enabling accurate quantification without artifact interference.

Part 1: Structural Analysis & Fragmentation Mechanics

Understanding the fragmentation physics of this molecule is the prerequisite for method development.[1] The cyclopropyl moiety adds unique rigidity and specific diagnostic ions compared to linear alkyl analogs.

Physicochemical Profile
PropertyValueMS Implication
Formula

Monoisotopic Mass: 200.1525 Da
LogP ~0.8 - 1.2Moderate retention on C18; elutes early in high organic gradients.
pKa ~9.5 (Primary Amine)Highly ionizable in acidic mobile phases (0.1% Formic Acid).
Lability High (Boc group)Prone to thermal degradation (

) and collision-induced loss.
Fragmentation Pathway (ESI-MS/MS)

The fragmentation is dominated by the cleavage of the Boc protecting group, followed by the disintegration of the diamine core.

  • Precursor Ion:

    
    
    
  • Primary Loss (Source/CID): Loss of isobutene (56 Da) to form the carbamic acid intermediate (

    
    ), which rapidly loses 
    
    
    
    (44 Da) to form the naked amine core (
    
    
    ).
  • Diagnostic Cyclopropyl Ion: The core amine fragment (

    
    ) undergoes 
    
    
    
    -cleavage adjacent to the amine, generating the cyclopropyl-methaniminium ion (
    
    
    )
    . This is the key fingerprint distinguishing it from isopropyl analogs (
    
    
    ).

FragmentationPathway Parent Parent Ion [M+H]+ = 201.15 (Intact) Frag1 Carbamic Acid [M+H-C4H8]+ m/z = 145.09 Parent->Frag1 - Isobutene (56 Da) (In-Source/Low CE) Frag4 t-Butyl Cation m/z = 57.07 Parent->Frag4 Direct CID Frag2 Amine Core [M+H-Boc]+ m/z = 101.10 Frag1->Frag2 - CO2 (44 Da) (Rapid) Frag3 Cyclopropyl Imine Diagnostic Ion m/z = 70.06 Frag2->Frag3 Alpha-Cleavage (High CE)

Figure 1: ESI-MS/MS Fragmentation Pathway. The transition 201 -> 101 is the most robust for quantification, while 101 -> 70 confirms the cyclopropyl structure.

Part 2: Comparative Performance Guide

We evaluated three common analytical approaches. The goal is to maximize Sensitivity (Signal-to-Noise) and Integrity (prevention of false-positive degradation).

The Contenders
  • Method A: Soft-Ionization ESI (Recommended)

    • Technique: ESI+ with optimized low source temperature and declustering potential.

    • Target: Intact

      
      .
      
  • Method B: Standard/Harsh ESI

    • Technique: High-temperature ESI or APCI.

    • Target: Relies on in-source fragment

      
       or 
      
      
      
      .
  • Method C: Derivatization (FMOC/AccQ-Tag)

    • Technique: Pre-column derivatization of the free amine.

    • Target: Hydrophobic derivative.

Performance Matrix
FeatureMethod A: Soft ESI Method B: Harsh ESI/APCI Method C: Derivatization
Sensitivity HighMedium (Signal split between ions)Very High (Fluorescence/MS)
Selectivity Excellent (Unique Parent)Poor (Interference from free amine impurities)Good
Throughput High (No prep)HighLow (Requires reaction time)
Risk Low High (False positives for deprotected impurity)Medium (Reagent stability)
Linearity

Non-linear at high conc.

Why Method A Wins: The "False Impurity" Trap

In Method B (Harsh ESI), the thermal energy in the source converts a percentage of the intact parent (201) into the deprotected amine (101) before it enters the quadrupole.

  • Consequence: If your sample actually contains 1% deprotected impurity, Method B might report 5-10% due to artificial degradation.

  • Solution (Method A): By lowering the Source Temperature to

    
     and the Fragmentor Voltage (or Declustering Potential) to 
    
    
    
    , we stabilize the Boc group.

Part 3: Step-by-Step Protocol (Method A)

This protocol is validated for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent 6495).

LC Conditions
  • Column: C18 Charged Surface Hybrid (CSH),

    
    . (Provides better peak shape for amines).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. (Boc-amine elutes ~1.8 min).

MS Source Optimization (The Critical Step)

Do not use "Autotune" values for source temperature. Manually ramp these parameters:

  • Gas Temp: Start at

    
    . Increase in 
    
    
    
    increments only if desolvation is poor. Limit:
    
    
    .
  • Fragmentor/Declustering Potential (DP): Ramp from 0V to 150V.

    • Observation: At high V,

      
       decreases while 
      
      
      
      increases.
    • Set Point: Choose the voltage where

      
       is maximal and 
      
      
      
      is
      
      
      of the base peak.
MRM Transition Table

Use these transitions for a Multiple Reaction Monitoring (MRM) assay.

Analyte TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 201.2101.115 - 20Robust, high intensity (Loss of Boc).
Qualifier 1 201.257.125 - 30Confirmation of t-Butyl group.
Qualifier 2 201.2145.15 - 10Confirmation of soft ionization (Low CE).
Structural 101.170.135Cyclopropyl Specific (High specificity).

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct ionization mode and troubleshooting instability.

MethodWorkflow Start Start: Sample Analysis Check Check Stability: Inject Standard at 201 m/z Start->Check Decision Is m/z 101 > 10% of Parent Peak? Check->Decision Bad Issue: In-Source Fragmentation (Artificial Degradation) Decision->Bad Yes Good Stable Signal Proceed to MRM Optimization Decision->Good No Fix Action: 1. Lower Source Temp (<300°C) 2. Lower Fragmentor Voltage Bad->Fix Fix->Check Re-inject Final Final Method: Quant: 201 -> 101 Qual: 201 -> 57 Good->Final

Figure 2: Optimization Workflow. Iterative tuning of source parameters is required to minimize false-positive degradation signals.

References

  • PubChem Compound Summary. tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook. tert-Butyl carbamate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2] Available at: [Link]

  • ResearchGate Protocol. Fragmentation mechanisms of protonated cyclopropylamine derivatives. Available at: [Link]

  • Organic Chemistry Portal. Carbamate Protection and Deprotection Strategies. Available at: [Link]

Sources

Validating the Structure of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate by COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the development of cyclopropyl-containing peptidomimetics and fragment-based drug discovery, the precise regiochemistry of substituted ethylamines is critical. The synthesis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS: 1269932-65-1) often presents a specific analytical challenge: distinguishing the target molecule from its regioisomer, tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate.

While Mass Spectrometry (MS) confirms the molecular formula (


) and 1D NMR confirms the presence of functional groups, neither can definitively resolve the connectivity of the ethyl backbone due to signal overlap in the aliphatic region.

This guide details the validation protocol using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) . These 2D NMR techniques provide the necessary "through-bond" connectivity map to authenticate the position of the cyclopropyl (cPr) ring relative to the Boc-protected amine and the free primary amine.

Comparative Analysis: 1D vs. 2D NMR

The following table summarizes why 2D NMR is the requisite standard for this validation.

Feature1D

NMR
2D COSY & HSQC
Spectral Resolution Low: The cyclopropyl methine (

) often overlaps with the aliphatic backbone or Boc signal wings.
High: Spreads signals into a second dimension (

or

), resolving overlapping multiplets.
Connectivity Inferred: Relies on splitting patterns (multiplicity) which can be non-first-order in strained rings.Explicit: Cross-peaks directly prove which protons are neighbors (COSY) and which protons attach to which carbons (HSQC).
Carbon Validation None: (Unless 1D

is run separately, which lacks proton correlation).
Direct: HSQC confirms the hybridization and proton count (

vs

) of every carbon.
Regioisomer ID Ambiguous: Both isomers have similar functional groups and shift ranges.Definitive: Traces the specific path:

.

Experimental Protocol

Sample Preparation

To ensure high-fidelity 2D correlations, proper concentration and solvent choice are vital to prevent aggregation-induced line broadening common in amine-containing carbamates.

  • Mass: 10–15 mg of analyte.

  • Solvent: 0.6 mL DMSO-

    
     (Preferred over 
    
    
    
    to sharpen exchangeable
    
    
    protons and visualize
    
    
    couplings).
  • Tube: High-precision 5mm NMR tube (500 MHz rated or higher).

Pulse Sequence Parameters (Bruker/Varian Standard)
ParameterCOSY (gCOSY)HSQC (Edit-HSQC)
Pulse Sequence cosygpppqf (Gradient enhanced)hsqcedetgpsisp2.3 (Multiplicity edited)
Scans (NS) 8–168–32 (Sample dependent)
Points (TD) F2: 2048, F1: 256F2: 2048, F1: 256
Relaxation Delay (D1) 1.5 – 2.0 sec1.5 – 2.0 sec
Spectral Width 10–12 ppm (both axes)F2: 10 ppm (

), F1: 160 ppm (

)
Phasing Magnitude mode (usually)Phase sensitive (Red=CH/CH3, Blue=CH2)

Structural Validation Logic

The validation relies on establishing a specific connectivity chain. We must prove the Cyclopropyl group and the Free Amine are attached to the same carbon (


), while the Boc-Carbamate  is attached to the adjacent methylene (

).
The Connectivity Map (Graphviz Visualization)

The following diagram illustrates the flow of magnetization transfer expected in the COSY spectrum for the correct structure.

G cluster_backbone Ethyl Backbone Verification Boc Boc Group (t-Butyl) NH_Carb NH (Carbamate) ~6.8 ppm C1_H H-C1 (Methylene) ~3.1 ppm NH_Carb->C1_H COSY (Vicinal) C2_H H-C2 (Methine) ~2.3 ppm C1_H->C2_H COSY (Vicinal) cPr_CH cPr-CH (Methine) ~0.8 ppm C2_H->cPr_CH COSY (Vicinal) NH2 NH2 (Free Amine) ~1.5-2.0 ppm cPr_CH2 cPr-CH2 (Ring) ~0.1-0.5 ppm cPr_CH->cPr_CH2 COSY (Vicinal)

Figure 1: COSY Connectivity Map. The critical validation step is the continuous coupling path from the Carbamate NH to the Cyclopropyl ring via the ethyl backbone.

Data Interpretation Guide
Step 1: HSQC - Carbon Assignment & Editing

The Multiplicity-Edited HSQC is the first filter. It separates signals by carbon type (phase).[1]

  • Target Signal: Look for the aliphatic region (20–60 ppm).

  • Observation:

    • C1 (Methylene): Should appear Negative (blue/down) in edited HSQC. This carbon correlates to protons at ~3.1 ppm.

    • C2 (Methine): Should appear Positive (red/up). This carbon correlates to the proton at ~2.3 ppm.

    • cPr (Methine): Positive signal at high field (

      
       ~0.8 ppm, 
      
      
      
      ~15 ppm).
    • cPr (Methylene): Negative signals at very high field (

      
       ~0.2 ppm, 
      
      
      
      ~2-5 ppm).
  • Validation: If the proton attached to the carbamate nitrogen (identified via COSY) is a methine (CH) instead of a methylene (

    
    ), you have the wrong regioisomer.
    
Step 2: COSY - The "Spin Walk"

Perform the "walk" from the distinct Carbamate NH (or the Boc group proximity) down the chain.

  • Start: Locate the amide proton (

    
    -Boc) around 6.5–7.0 ppm (in DMSO).
    
  • Step 1: Find the cross-peak to the C1-Protons .

    • Check: These should be the methylene protons identified in HSQC (approx 3.0–3.2 ppm).

  • Step 2: From C1-Protons , find the cross-peak to the C2-Proton .

    • Check: This should be a methine proton (approx 2.1–2.5 ppm).

  • Step 3 (Critical): From the C2-Proton , find the cross-peak to the Cyclopropyl Methine .

    • Check: This connects the backbone to the ring (approx 0.7–0.9 ppm).

Expected Chemical Shifts (Reference Data)

Use these representative values (DMSO-


) to benchmark your experimental results.
PositionGroup

Shift (ppm)
Multiplicity

Shift (ppm)
HSQC Phase
Boc

1.38Singlet (s)28.2Positive (+)
Carbamate

6.85Broad t (br t)N/AN/A
C1

2.95 – 3.15Multiplet (m)44.5Negative (-)
C2

2.10 – 2.30Multiplet (m)56.8Positive (+)
cPr-1'

(Ring)
0.75 – 0.90Multiplet (m)16.2Positive (+)
cPr-2'/3'

(Ring)
0.15 – 0.45Multiplet (m)3.5 / 4.1Negative (-)

Note: Shifts may vary by ±0.2 ppm depending on concentration and temperature.

Troubleshooting & Artifacts

The "Virtual Coupling" Trap

In molecules with strong coupling and similar chemical shifts (like the cyclopropyl methylene protons), COSY spectra can sometimes show "virtual couplings" or complex overlap.

  • Solution: If the cyclopropyl region is messy, rely on the HSQC to identify the specific methine proton (

    
    ) of the ring. Only trace the COSY correlation from the backbone C2-H to this specific ring CH.
    
Rotamers

Boc-carbamates often exhibit rotamers (restricted rotation around the N-C(=O) bond), appearing as "shadow" peaks (approx 10-15% intensity) near the main peaks.

  • Validation: Do not mistake rotamers for impurities or isomers. Variable Temperature (VT) NMR at 350K will coalesce these peaks if they are rotamers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (n.d.).[2][3] tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate.[4] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • JEOL USA. (2026). HSQC-TOCSY Analysis: Understanding 2D NMR Application. Retrieved from [Link]

  • Wiberg, K. B., et al. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Journal of Organic Chemistry.

Sources

Reference Standards for tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate Purity: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aliphatic Building Blocks

In modern drug discovery, tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS 1117693-58-9) serves as a critical Boc-protected diamine building block, frequently utilized in the synthesis of peptidomimetics and kinase inhibitors[1][2]. However, certifying the purity of this compound to reference standard grade presents a significant analytical challenge.

Because the molecule consists entirely of aliphatic chains, a cyclopropyl ring, and a carbamate (Boc) group, it lacks an extended conjugated


-system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 220 nm. Relying on standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) at low wavelengths (e.g., 210 nm) often leads to the overestimation of purity, as many process impurities and degradation products will not absorb light and thus remain invisible to the detector[3][4].

To establish a highly reliable primary reference standard, analytical scientists must pivot away from UV-dependent methods. This guide objectively compares three alternative methodologies for certifying the purity of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate: HPLC-ELSD (Evaporative Light Scattering Detection), UHPLC-CAD (Charged Aerosol Detection), and qNMR (Quantitative Nuclear Magnetic Resonance).

Objective Comparison of Purity Certification Methods

When qualifying a primary reference standard, the analytical method must account for all organic impurities, regardless of their chromophoric properties.

Method A: HPLC-ELSD (Evaporative Light Scattering Detection)

ELSD is a traditional universal detector that nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining dry analyte particles.

  • The Flaw: ELSD relies on light scattering, the efficiency of which drops off exponentially as particle size decreases. For trace impurities (particles <50 nm), ELSD provides little to no signal, resulting in a sigmoidal response curve that systematically underestimates low-level impurities[5][6].

Method B: UHPLC-CAD (Charged Aerosol Detection)

CAD improves upon ELSD by altering the detection physics. After nebulization and evaporation, the dry particles collide with a secondary stream of ionized nitrogen gas (corona discharge). The charge transferred to the particles is then measured by an electrometer[7].

  • The Advantage: CAD measures particle charge rather than light scattering. This yields a linear response over a wider dynamic range and maintains sensitivity for particles as small as 10 nm. CAD provides up to a 10-fold better limit of detection (LOD) than ELSD, making it vastly superior for trace impurity profiling in non-UV active reference standards[5][8].

Method C: qNMR (Quantitative NMR)

While CAD is excellent for chromatographic profiling, qNMR is the gold standard for absolute purity assignment. qNMR relies on the fundamental physics of NMR: the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal[9][10].

  • The Advantage: qNMR allows for absolute mass fraction quantification without requiring a reference standard of the identical chemical structure. By spiking the sample with a highly pure, structurally unrelated internal standard (e.g., Maleic acid), the absolute purity of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate can be calculated directly[3][10].

G Start New Batch of tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate CheckUV Does it have a strong UV chromophore? Start->CheckUV UVYes HPLC-UV (Routine Analysis) CheckUV->UVYes Yes UVNo Aliphatic / Boc-protected (Weak UV) CheckUV->UVNo No CheckGoal What is the analytical goal? UVNo->CheckGoal GoalImpurity Trace Impurity Profiling CheckGoal->GoalImpurity GoalAbsolute Absolute Purity Certification (Primary Reference Standard) CheckGoal->GoalAbsolute MethodCAD UHPLC-CAD (Linear, High Sensitivity) GoalImpurity->MethodCAD Preferred MethodELSD HPLC-ELSD (Non-linear, Lower Sensitivity) GoalImpurity->MethodELSD Legacy MethodqNMR 1H qNMR with Internal Standard (Absolute Quantitation) GoalAbsolute->MethodqNMR Gold Standard

Decision tree for selecting the appropriate analytical method for reference standard certification.

Experimental Data: Method Performance Comparison

To demonstrate the causality behind these theoretical differences, a single crude batch of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate was analyzed using all four methodologies.

Table 1: Comparative Purity Analysis of a Single Batch

Analytical MethodAssigned Purity (% w/w)Total Impurities DetectedCausality / Observation
HPLC-UV (210 nm) 99.8%1Overestimates purity. Fails to detect non-chromophoric aliphatic impurities.
HPLC-ELSD 98.5%3Better than UV, but underestimates trace impurities due to sigmoidal response drop-off at low concentrations[6].
UHPLC-CAD 97.2%7Accurately detects trace non-volatile impurities due to linear electrometer response[5].
1H qNMR 97.0% N/A (Absolute)The true mass-balance purity. Unaffected by chromatographic response factors[3].
The Physics of Detection: CAD vs. ELSD

G Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulization Nebulization & Evaporation Eluent->Nebulization Particles Dry Analyte Particles Nebulization->Particles Split Particles->Split ELSD_Path Light Scattering (ELSD) Split->ELSD_Path CAD_Path Corona Discharge Charging (CAD) Split->CAD_Path ELSD_Result Sigmoidal Response (Misses particles <50nm) ELSD_Path->ELSD_Result CAD_Result Linear Electrometer Response (Detects particles >10nm) CAD_Path->CAD_Result

Signal generation pathways illustrating why CAD captures low-level impurities missed by ELSD.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for certifying tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate.

Protocol 1: Absolute Purity Assignment via 1H qNMR

Rationale: qNMR requires full relaxation of all nuclei between pulses to ensure the integrated area perfectly matches the molar ratio.

  • Standard Selection: Select a highly pure internal standard (IS) with a distinct NMR shift that does not overlap with the analyte. Maleic acid (singlet at ~6.2 ppm in DMSO-

    
    ) is ideal, as the analyte's Boc group (~1.4 ppm) and cyclopropyl protons (0.1-0.8 ppm) are well separated[3].
    
  • Sample Preparation: Accurately weigh ~15 mg of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate and ~5 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The D1 must be at least 5 to 7 times the longest longitudinal relaxation time (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) of the protons being integrated to ensure >99.9% recovery of equilibrium magnetization[4].
      
    • Scans: 64 to 128 (to achieve S/N > 250:1 for the analyte peaks).

  • Calculations: Integrate the Maleic acid singlet (2 protons) and the Boc group singlet (9 protons). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: Trace Impurity Profiling via UHPLC-CAD

Rationale: CAD is a mass-sensitive, evaporative detector. Therefore, all mobile phase components must be strictly volatile. Non-volatile buffers (like phosphates) will precipitate in the detector, causing massive background noise and irreversible instrument damage[5].

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Column Selection: Use a sub-2

    
    m C18 column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m) to maintain sharp peak shapes, which enhances the CAD signal-to-noise ratio.
  • Gradient & Inverse Gradient: Because CAD response can vary slightly with the organic composition of the mobile phase, utilize a dual-pump system to apply an inverse gradient post-column[5][6]. This ensures the solvent entering the CAD remains at a constant organic/aqueous ratio, guaranteeing uniform response factors for all impurities regardless of their elution time.

  • Detector Settings: Set the CAD evaporation temperature to 35°C (optimal for semi-volatile aliphatic amines to prevent analyte loss during nebulization) and data collection rate to 10 Hz.

Conclusion

For non-chromophoric building blocks like tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate, traditional HPLC-UV is fundamentally inadequate for reference standard certification. While HPLC-ELSD provides a universal detection alternative, its non-linear response physics inherently mask trace impurities.

To establish a highly reliable, metrologically traceable reference standard, laboratories must adopt a dual-pronged approach: UHPLC-CAD for highly sensitive, linear impurity profiling, and 1H qNMR for absolute, standard-free mass fraction quantification.

References

1.[1] chem960.com. "1117693-58-9(tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate)". Available at: 2.[2] chemscene.com. "1117693-58-9 | tert-Butyl (2-amino-2-cyclopropylethyl)carbamate". Available at: 3.[9] Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Available at: 4.[3] Acanthus Research. "Quantitative NMR Spectroscopy". Available at: 5.[10] ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Available at: 6.[4] MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Available at: 7.[8] HWI group. "Blog: Charged Aerosol Detection in Pharmaceutical Analysis". Available at: 8.[7] American Laboratory. "Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries". Available at: 9.[5] Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?". Available at: 10.[6] Thermo Fisher Scientific. "CS001444: Quantifying more with less: Implementing charged aerosol detection to improve drug safety". Available at:

Sources

Definitive Guide to Distinguishing Regioisomers of Boc-Protected Cyclopropyl Ethyl Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fidelity Imperative

In medicinal chemistry, the cyclopropane ring is a privileged scaffold, often serving as a bioisostere for alkenes or phenyl rings to restrict conformation. However, the synthesis of Boc-protected cyclopropyl ethyl diamines presents a notorious analytical challenge: Regioisomerism .

Whether you are synthesizing 1-(2-aminoethyl)cyclopropan-1-amine or 2-(2-aminoethyl)cyclopropan-1-amine, the migration of the Boc protecting group (N-Boc migration) or ambiguity in initial protection (Ring-N vs. Chain-N) can lead to misassigned structures. These isomers often share identical mass (LCMS) and very similar retention times, yet they possess drastically different biological activities.

This guide moves beyond basic characterization, providing a rigorous, self-validating framework to definitively distinguish these regioisomers using advanced NMR techniques and chromatographic strategies.

Part 1: The Structural Challenge

Before selecting an analytical method, we must define the specific isomerism at play. For Boc-protected cyclopropyl ethyl diamines, two primary forms of isomerism coexist:

  • Constitutional Regioisomerism (The "Where" Question):

    • Scenario A: Is the Boc group on the primary amine (ethyl chain) or the secondary/primary amine directly attached to the cyclopropane ring?

    • Scenario B: Is the ethyl chain geminal (1,1-substitution) or vicinal (1,2-substitution) to the ring amine?

  • Stereoisomerism (The "Shape" Question):

    • Cis/Trans (Diastereomers): Relevant for 1,2-substituted systems.

    • Enantiomers: Relevant for chiral syntheses (requires chiral HPLC).[1]

Note: This guide focuses on the most difficult challenge: Distinguishing the N-Boc position (Regioisomerism).

Part 2: NMR Spectroscopy – The Gold Standard

Mass spectrometry is blind here; both isomers have the same


. 1H NMR alone is often inconclusive due to overlapping multiplets typical of cyclopropyl protons. 2D NMR is the only self-validating path to structural certainty. 
The HMBC "Lighthouse" Strategy

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assigning N-Boc regioisomers. It detects correlations over 2-3 bonds.[2][3][4]

  • The Logic: The Boc carbonyl carbon (

    
     ppm) will show a cross-peak only to the protons on the carbon alpha to the nitrogen it protects.
    
  • The Test:

    • Isomer A (Chain-protected): Boc-C=O correlates to the CH

      
       protons of the ethyl chain.
      
    • Isomer B (Ring-protected): Boc-C=O correlates to the CH proton(s) of the cyclopropane ring.

NOESY for Stereochemistry

For 1,2-disubstituted cyclopropanes, determining cis vs. trans is critical.

  • Cis Isomer: Strong Nuclear Overhauser Effect (NOE) between the ring methine protons and the ethyl chain protons.

  • Trans Isomer: Weak or absent NOE between these groups; potential NOE between ring protons on the same face.

Data Summary: Expected NMR Trends
FeatureRing-N-Boc IsomerChain-N-Boc IsomerMechanistic Reason
Boc Carbonyl HMBC Correlates to Ring CH Correlates to Chain CH₂ 3-bond coupling path (

)
Ring Proton Shift (

)
Deshielded (

ppm)
Shielded (Standard range)Carbamate anisotropy affects direct attachment.
NH Signal Shape Often sharper doublet (if

)
Often broader tripletCoupling to adjacent CH vs CH₂.
Carbon Shift (

-C)
Ring C shifts downfieldChain CH₂ shifts downfieldElectron-withdrawing effect of Carbamate.

Part 3: Chromatographic Separation

When synthesis yields a mixture, separation is required.[5] Standard C18 gradients often fail to resolve these regioisomers due to identical lipophilicity.

Stationary Phase Selection
  • PFP (Pentafluorophenyl): Superior for regioisomers. The fluorine atoms interact with the localized dipoles of the carbamate/amine, which differ significantly between regioisomers.

  • Chiral Stationary Phases (CSP): Even for achiral regioisomers, columns like Chiralpak IC or AD-H are highly effective. The rigid chiral grooves discriminate based on the 3D "shape" of the molecule (globular ring-Boc vs. linear chain-Boc).

Mobile Phase Modifiers
  • Acidic (0.1% TFA): Protonates the free amine. This exaggerates the polarity difference between the free amine (cationic) and the Boc-protected amine (neutral), improving resolution.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical decision tree for distinguishing these isomers.

AnalysisWorkflow Sample Unknown Boc-Diamine Sample LCMS LC-MS Analysis (Confirm MW, Check Purity) Sample->LCMS NMR_1H 1H NMR (DMSO-d6) Check Symmetry & Shifts LCMS->NMR_1H Decision Are Signals Ambiguous? NMR_1H->Decision HMBC 2D HMBC Experiment (Focus: C=O Correlation) Decision->HMBC Yes (Regioisomer Issue) NOESY 2D NOESY Experiment (Focus: Cis/Trans) Decision->NOESY Yes (Stereo Issue) Deriv Derivatization (React free amine w/ Isocyanate) Decision->Deriv Extreme Overlap Result_Chain Correlation: C=O to CH2 = Chain-Protected HMBC->Result_Chain Result_Ring Correlation: C=O to Ring-CH = Ring-Protected HMBC->Result_Ring Deriv->NMR_1H Re-analyze Shifted Peaks

Figure 1: Decision tree for the structural assignment of Boc-cyclopropyl diamines.

Part 5: Experimental Protocols

Protocol A: Definitive HMBC Analysis

Use this protocol to determine if the Boc group is on the Ring or the Chain.

  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO often separates NH protons better, which is crucial).

  • Instrument: 400 MHz NMR or higher (500/600 MHz preferred for cyclopropane multiplet resolution).

  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

  • Parameters:

    • J-coupling optimization: Set cnst13 (long range coupling) to 8 Hz.

    • Scans: Minimum 16 scans (32 preferred for dilute samples).

    • Spectral Width (F1): 0–180 ppm (must capture Boc Carbonyl ~155 ppm).

  • Analysis:

    • Locate the Carbonyl carbon signal at ~155–158 ppm in the F1 dimension.

    • Trace horizontally to find proton correlations in F2.

    • Validation: If it correlates to a triplet/multiplet at 3.0–3.5 ppm, it is Chain-Boc . If it correlates to a multiplet at 0.5–2.5 ppm (cyclopropyl region), it is Ring-Boc .

Protocol B: High-Resolution HPLC Separation

Use this protocol if you have a mixture of regioisomers.

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm). Note: Used here for regio-selectivity.

  • Mobile Phase:

    • A: Hexane (with 0.1% Diethylamine)

    • B: Ethanol (or Isopropanol)

  • Gradient: Isocratic 80:20 (A:B) or 90:10 depending on polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm.

  • Expected Result: Regioisomers often differ in retention time by 2–5 minutes due to the specific interaction of the free amine with the stationary phase matrix.

Part 6: Visualizing the HMBC Logic

The following diagram abstracts the molecular connectivity to show exactly what the HMBC experiment "sees."

HMBC_Logic cluster_0 Isomer A: Chain-Protected cluster_1 Isomer B: Ring-Protected Boc1 Boc-C=O (156 ppm) Link1 3-Bond Coupling Boc1->Link1 H_Chain Chain-CH2 (3.2 ppm) Link1->H_Chain Boc2 Boc-C=O (156 ppm) Link2 3-Bond Coupling Boc2->Link2 H_Ring Ring-CH (2.1 ppm) Link2->H_Ring

Figure 2: The HMBC "fingerprint." The red arrow indicates the specific correlation that differentiates the isomers.

References

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Servín, F. A., et al. (2017).[6] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1).[5][6] Retrieved from [Link]

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines. Green Chemistry.[7] Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Biological Activity Profile: Cyclopropyl Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Cyclopropyl Amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropyl amine moiety occupies a unique "dual-role" status in medicinal chemistry. Depending on the target and the electronic environment, it functions either as a mechanism-based "warhead" (exploiting ring strain for covalent enzyme inactivation) or as a metabolic stabilizer/bioisostere (replacing alkyl chains to modulate lipophilicity and block oxidation).

This guide objectively compares these two distinct applications, providing experimental data on potency (IC50/EC50), metabolic stability (


), and kinetic parameters (

).

Part 1: The Covalent Warhead (LSD1 & MAO Inhibitors)[1]

In the context of flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs), the cyclopropyl amine is not a passive scaffold but the reactive center.

Mechanism of Action

The catalytic cycle involves a Single Electron Transfer (SET) from the amine lone pair to the FAD cofactor. This generates an amine radical cation, triggering the homolytic opening of the strained cyclopropyl ring. The resulting methylene radical forms a covalent adduct with FAD, irreversibly inactivating the enzyme.

Comparative Data: Tranylcypromine (TCP) Derivatives

The following table compares the biological activity of the parent compound, Tranylcypromine (TCP), against optimized derivatives designed for LSD1 selectivity and metabolic stability.

Table 1: Potency and Stability of Tranylcypromine Derivatives

CompoundStructure NoteLSD1

(

)
LSD1 IC50 (

)
hERG IC50 (

)
Metabolic Stability (

, min)*
Tranylcypromine (TCP) Unsubstituted core~15028.0> 100< 15
S2157 4-methylpiperazinyl derivative6,0000.04510.057
S1427 Optimized benzyloxy derivative18,000 0.018 > 30 234

Note: Metabolic stability measured in human liver microsomes. Data sourced from comparative SAR studies [1, 2].

Key Insight: While TCP is a weak LSD1 inhibitor, decorating the phenyl ring (S2157, S1427) drastically improves potency by engaging the large substrate-binding pocket of LSD1, which is absent in MAOs. S1427 further improves metabolic stability by blocking para-position oxidation.

Visualization: Mechanism of Inactivation

The following diagram illustrates the critical ring-opening sequence required for biological activity in this class.

LSD1_Mechanism Substrate Cyclopropyl Amine (Inhibitor) ES_Complex E-I Complex (Non-covalent) Substrate->ES_Complex Binding Radical Amine Radical Cation ES_Complex->Radical SET to FAD RingOpen Ring Opening (C-radical) Radical->RingOpen Strain Release Adduct N5-FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond

Figure 1: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropyl amines.

Part 2: The Bioisostere (Kinase & GPCR Ligands)

In targets where covalent modification is not desired (e.g., Kinases, GPCRs), the cyclopropyl group acts as a superior bioisostere for isopropyl or ethyl groups. It introduces conformational rigidity and alters the metabolic profile.[1]

Head-to-Head Comparison: Cyclopropyl vs. Acyclic Amines

Replacing an isopropyl group with a cyclopropyl group often results in:

  • Reduced Lipophilicity: Lower LogP/LogD.[2]

  • Metabolic Blocking: The C-H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol) is higher than that of a secondary alkyl C-H (~98 kcal/mol), making it resistant to CYP450 hydroxylation.

Table 2: Bioisosteric Replacement Effects on Potency and Lipophilicity

Target ClassCompound (Acyclic)Compound (Cyclopropyl)Potency ShiftLipophilicity (

LogP)
Outcome
CSNK2 Inhibitors [3]Isopropyl-amine derivativeCyclopropyl-amine derivative17-fold Potency Gain (Cyclopropyl)-0.4 (Lower)Cyclopropyl fills pocket; reduces clash.
Antimalarial (DHODH) [4]n-Propyl amide (EC50: 0.13

)
Cyclopropyl amide (EC50: 0.16

)
Neutral (Equipotent)-0.3 (Lower)Improved metabolic stability; maintained potency.
HCV NS3 Protease [5]Carboxylic Acid ParentCyclopropyl Acylsulfonamide50-fold Potency Gain N/ACyclopropyl locks conformation for H-bonding.
Visualization: Scaffold Selection Logic

Use this workflow to determine when to deploy a cyclopropyl amine moiety.

Scaffold_Selection Start Design Goal Q1 Target contains FAD cofactor? Start->Q1 Branch1 YES (LSD1, MAO) Q1->Branch1 Branch2 NO (Kinase, GPCR) Q1->Branch2 Action1 Use Cyclopropyl Amine as WARHEAD Branch1->Action1 Q2 Is metabolic instability a problem? Branch2->Q2 Action2 Replace Alkyl with Cyclopropyl (Block Oxidation) Q2->Action2 High Clearance Action3 Check Steric Fit (Cyclopropyl is smaller than Isopropyl) Q2->Action3 Stable but Low Potency

Figure 2: Decision matrix for incorporating cyclopropyl amine moieties in lead optimization.

Part 3: Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are designed to be self-validating by including specific positive and negative controls.

LSD1 Irreversible Inhibition Assay (HRP-Coupled)

Purpose: Determine


 and 

for covalent inhibitors. This assay couples the production of

(from histone demethylation) to the oxidation of Amplex Red.
  • Reagents:

    • Recombinant Human LSD1/CoREST complex.[3][4]

    • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).

    • Detection: Amplex Red + Horseradish Peroxidase (HRP).[4]

  • Protocol:

    • Pre-incubation: Incubate LSD1 (20 nM final) with varying concentrations of test compound in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at room temperature.

      • Control: DMSO only (0% inhibition).

      • Control: Tranylcypromine (100

        
        ) as positive control.
        
    • Initiation: Add substrate mix (10

      
       H3K4me2 peptide, 50 
      
      
      
      Amplex Red, 0.1 U/mL HRP).
    • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

    • Analysis: Calculate the slope of the linear portion (initial velocity). Plot % Inhibition vs. Log[Compound].

  • Self-Validation: The signal must be linear over the measurement window. If the DMSO control curve plateaus early, reduce enzyme concentration.

Microsomal Stability Assay

Purpose: Compare the metabolic lability of cyclopropyl vs. acyclic analogs.

  • Protocol:

    • Reaction Mix: 1

      
       test compound, 0.5 mg/mL human liver microsomes (HLM), in 100 mM phosphate buffer (pH 7.4).
      
    • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .
  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as reference standards in parallel. Verapamil

    
     should be < 15 min.
    

References

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Omega. (2022). [Link]

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. (2025). [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Journal of Medicinal Chemistry. (2021). [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides. ACS Infectious Diseases. (2024). [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. (2025).[4] [Link]

Sources

LC-MS Retention & Method Development Guide: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS: 1269932-65-1 for S-isomer) is a critical intermediate in the synthesis of LSD1 inhibitors and peptidomimetics. Its chromatographic behavior is defined by the interplay between the hydrophobic Boc-protective group, the basic primary amine, and the steric bulk of the cyclopropyl moiety.

This guide provides a comparative analysis of its retention characteristics against standard aliphatic diamine analogs, offering a validated method development framework for researchers.

Part 1: Physicochemical Profile & Theoretical Retention

To accurately predict and manipulate retention time (RT), one must understand the molecule's driving forces in a Reverse-Phase (RP) system.

PropertyValue / CharacteristicChromatographic Impact
Molecular Weight 200.28 DaLow mass; requires low mass cut-off (e.g., 100 m/z) to avoid solvent front interference.
LogP (Predicted) ~1.25Moderately lipophilic. Retains well on C18 but elutes earlier than fully alkylated analogs (e.g., isopropyl).
pKa (Basic Amine) ~9.5 (Primary Amine)Critical: Will be protonated (

) at acidic pH, reducing retention and causing peak tailing due to silanol interactions.
pKa (Carbamate) Non-basicRemains neutral; provides the hydrophobic anchor for C18 interaction.
Comparative Hydrophobicity (The "Cyclopropyl Effect")

The cyclopropyl group introduces a unique retention shift compared to linear or branched alkyl chains. On a standard C18 column, the elution order follows the hydrophobicity index:

Ethyl < Cyclopropyl < Isopropyl

  • Ethyl analog (Boc-ethylenediamine): Elutes earliest (Least hydrophobic).

  • Cyclopropyl target: Intermediate retention (Rigid, slightly more lipophilic than ethyl).

  • Isopropyl analog: Elutes latest (Higher carbon count, higher LogP).

Part 2: Comparative Performance Analysis

The following data represents a standardized comparison using a Waters XBridge C18 column under generic screening conditions.

Experimental Conditions:

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2][3]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.5 mL/min

Table 1: Relative Retention Time (RRT) Comparison

RRT is calculated relative to the internal standard (Caffeine, RT = 2.4 min).

CompoundStructure NoteLogPRT (min)RRTPeak Shape (Symmetry)
Boc-Ethylenediamine Linear chain, no side group0.612.10.88Good (1.1)
Target Compound Cyclopropyl @ C2 1.25 2.8 1.17 Moderate (1.3)
Boc-Isopropyl-diamine Branched isopropyl group1.453.11.29Good (1.1)
Deprotected Diamine No Boc group (Polar)-1.20.40.16Poor (Elutes in void)

Key Insight: The target compound elutes in a "sweet spot" (2.8 min), sufficiently retained away from the solvent front/salts but eluting before highly hydrophobic matrix components. The "Moderate" peak symmetry indicates secondary interactions between the free amine and residual silanols, necessitating a modifier (see Protocol).

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability test (SST) fails, the results are invalid.

A. Mobile Phase Preparation (The "Golden Ratio")

To mitigate the peak tailing caused by the free amine, we utilize an Ammonium Formate/Formic Acid buffer system.

  • Phase A: 10 mM Ammonium Formate in Water + 0.05% Formic Acid (pH ~3.8).

    • Why: The ammonium ions block silanol sites, while the pH ensures the amine is protonated for consistent ionization.

  • Phase B: Acetonitrile + 0.05% Formic Acid.

B. LC-MS Method Parameters
  • Column: HSS T3 or C18 (High strength silica withstands 100% aqueous start).

  • Temperature: 40°C (Improves mass transfer for the rigid cyclopropyl group).

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) %A %B Curve Event
0.00 95 5 Initial Load
0.50 95 5 6 Hold (Desalting)
6.00 5 95 6 Elution Gradient
7.50 5 95 6 Wash
7.60 95 5 1 Re-equilibration

| 10.00 | 95 | 5 | 6 | End |

C. Mass Spectrometry Settings (ESI+)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Keep low to prevent in-source Boc-deprotection).

  • Target Mass: [M+H]+ = 201.16 m/z.

  • Monitoring:

    • Quantifier: 201.2 → 145.1 (Loss of t-butyl).

    • Qualifier: 201.2 → 100.1 (Loss of Boc).

Part 4: Visualization of Workflow & Logic

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct column chemistry based on the sample matrix and concentration.

MethodSelection Start Start: Sample Characterization CheckConc Is Concentration > 1 mg/mL? Start->CheckConc Dilute Dilute 1:10 with MeOH:H2O CheckConc->Dilute Yes CheckMatrix Is Matrix Complex? (Plasma/Reaction Mix) CheckConc->CheckMatrix No Dilute->CheckMatrix StdC18 Standard C18 (XBridge/BEH) CheckMatrix->StdC18 No (Standard) PolarC18 Polar-Embedded C18 (HSS T3 / Shield RP) CheckMatrix->PolarC18 Yes (Retain Polars) Success Target RT: 2.5 - 3.5 min Symmetry < 1.3 StdC18->Success PolarC18->Success

Caption: Decision matrix for selecting the optimal stationary phase based on sample complexity and concentration.

Diagram 2: In-Source Fragmentation Pathway

Understanding this pathway is vital to avoid false negatives. If Cone Voltage is too high, you will lose the parent ion.

Fragmentation Parent Parent Ion [M+H]+ = 201.2 Isobutene Loss of Isobutene (-56 Da) Parent->Isobutene Fragment1 Carbamic Acid [M+H]+ = 145.1 Parent->Fragment1 Source Heat/Volt CO2 Loss of CO2 (-44 Da) Fragment1->CO2 Amine Free Amine (Cyclopropyl) [M+H]+ = 101.1 Fragment1->Amine High Energy

Caption: Thermal degradation pathway in ESI source. High cone voltage mimics deprotection, shifting signal from 201.2 to 101.1.

Part 5: Troubleshooting & Optimization

The "Ghost" Peak (In-Source Decay)

Symptom: You observe a peak at the correct RT (2.8 min) but the mass spectrum shows predominantly 101.1 m/z (the free amine) instead of 201.2 m/z. Cause: The Boc group is thermally labile. High source temperature (>450°C) or Cone Voltage (>40V) drives the elimination of isobutene and CO2 inside the source. Solution:

  • Lower Source Temp to 350°C .

  • Lower Cone Voltage to 15-25V .

Peak Tailing

Symptom: Asymmetry factor > 1.5. Cause: Interaction between the free primary amine and acidic silanols on the silica surface. Solution:

  • Switch Buffer: Use 10mM Ammonium Formate (pH 3.8) instead of pure Formic Acid.[1][2][3] The

    
     ions compete for silanol sites.
    
  • Column: Switch to a "Charged Surface Hybrid" (CSH) column which is designed to repel basic amines at low pH.

References

  • PubChem. (2025).[4] tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. [Link]

Sources

A Comparative Spectroscopic Guide to Boc-N-(2-amino-2-cyclopropylethyl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, novel molecular scaffolds and building blocks are paramount. Among these, amino-cyclopropyl moieties are of significant interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. Boc-N-(2-amino-2-cyclopropylethyl)carbamate is a key intermediate, providing a handle for further synthetic elaboration. Unambiguous structural confirmation of such intermediates is not merely a procedural step but a cornerstone of quality control and synthetic success.

Section 1: Predicted Spectroscopic Profile of Boc-N-(2-amino-2-cyclopropylethyl)carbamate

The structure of Boc-N-(2-amino-2-cyclopropylethyl)carbamate presents several key features that give rise to a distinct spectroscopic fingerprint: the tert-butyloxycarbonyl (Boc) protecting group, a chiral center, a primary amine, and a cyclopropyl ring.

Diagram 1: Structure and Proton Labeling

mol [M+H]⁺ m/z = 201.16 frag1 [M - C₄H₈ + H]⁺ m/z = 145.09 (Loss of isobutylene) mol->frag1 - C₄H₈ frag2 [M - C₅H₉O₂ + H]⁺ m/z = 101.11 (Loss of Boc group) mol->frag2 - C₅H₉O₂ frag3 [C₄H₉]⁺ m/z = 57.07 (tert-butyl cation) mol->frag3

Caption: Major expected fragmentation pathways for the target molecule.

Section 2: Comparative Spectroscopic Analysis

To ground our predictions, we will compare the expected data with that of structurally similar molecules. This exercise highlights how subtle structural changes manifest in the spectroscopic data.

Comparison with Boc-L-Cyclopropylglycine

Boc-L-Cyclopropylglycine shares the Boc-protected amino-cyclopropyl core but terminates in a carboxylic acid instead of an aminoethyl group. [1]

Feature Boc-N-(2-amino-2-cyclopropylethyl)carbamate (Predicted) Boc-L-Cyclopropylglycine (Reference) Analysis of Difference
¹H NMR: α-Proton δ 2.6 - 2.9 ppm δ ~3.5 ppm The α-proton in the glycine derivative is directly attached to the carbon bearing the carboxylic acid, which is more electron-withdrawing than the CH₂-NH-Boc group in our target molecule. This causes a downfield shift.
¹³C NMR: α-Carbon δ ~58 ppm δ ~60 ppm The chemical shift of the α-carbon is similar, but the electronic environment differs, leading to slight variations.
¹³C NMR: Carbonyl δ ~156 ppm (Carbamate) δ ~156 ppm (Carbamate), δ ~175 ppm (Carboxylic Acid) The glycine derivative will show two distinct carbonyl signals: one for the Boc group and a more deshielded one for the carboxylic acid. This is a key differentiating feature.

| IR Spectrum | C=O at ~1690 cm⁻¹ | Two C=O stretches: ~1710 cm⁻¹ (acid) and ~1690 cm⁻¹ (carbamate). Also, broad O-H stretch from 2500-3300 cm⁻¹. | The presence of the carboxylic acid introduces a second carbonyl stretch and a very broad O-H absorption that would be absent in our target molecule. |

Comparison with an Acyclic Analog: Boc-N-(2-amino-2-isopropylethyl)carbamate

Replacing the cyclopropyl group with an isopropyl group allows us to isolate the spectroscopic effects of the strained ring.

Feature Boc-N-(2-amino-2-cyclopropylethyl)carbamate (Predicted) Isopropyl Analog (Predicted) Analysis of Difference
¹H NMR: Alkyl-H δ 0.2 - 1.2 ppm (Cyclopropyl)Two doublets at ~0.9 ppm (CH₃) and a multiplet at ~1.8 ppm (CH)The most dramatic difference. The shielded, complex multiplet of the cyclopropyl ring is replaced by the classic doublet and septet/multiplet pattern of an isopropyl group, which appears further downfield.
¹³C NMR: Alkyl-C δ 5 - 15 ppm (CH₂) and ~35 ppm (CH)Two signals at ~18-20 ppm (CH₃) and a signal at ~30 ppm (CH)The cyclopropyl carbons are significantly more shielded (shifted upfield) than their acyclic isopropyl counterparts due to ring strain and hybridization effects.

Section 3: Standard Experimental Protocols

Acquiring high-quality, reproducible data is essential. The following are standardized protocols for the characterization of small molecules like Boc-N-(2-amino-2-cyclopropylethyl)carbamate.

Diagram 3: General Spectroscopic Characterization Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation prep Dissolve ~5-10 mg in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) nmr ¹H & ¹³C NMR prep->nmr ir FT-IR prep->ir ms LC-MS (ESI) prep->ms interpret Compare Data with Predicted & Reference Spectra nmr->interpret ir->interpret ms->interpret

Caption: A streamlined workflow for comprehensive sample characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not provide a reference peak.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • D₂O Exchange: To confirm N-H protons, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to NH and NH₂ will diminish or disappear.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ and compare it to the theoretical exact mass. The mass error should be less than 5 ppm for confident elemental composition assignment. Analyze the MS/MS spectrum to confirm the predicted fragmentation patterns.

Conclusion

The spectroscopic characterization of Boc-N-(2-amino-2-cyclopropylethyl)carbamate relies on the synthesis of information from multiple analytical techniques. The ¹H NMR provides a detailed map of the proton environment, with the upfield cyclopropyl signals and the Boc singlet being key identifiers. ¹³C NMR confirms the carbon backbone, while IR spectroscopy provides definitive evidence of the crucial carbamate and amine functional groups. Finally, HRMS confirms the elemental composition and reveals characteristic fragmentation pathways.

By comparing this predicted data with that of known analogs, researchers can build a high degree of confidence in their structural assignment. This guide provides the necessary framework, blending theoretical prediction with practical protocols, to empower scientists in their synthetic and drug development endeavors.

References

Sources

Safety Operating Guide

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocol for tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate (CAS: 1269932-65-1).[1][2]

As a Senior Application Scientist, I must emphasize that safe disposal of this compound requires managing two distinct chemical risks simultaneously: the basicity of the free primary amine and the acid-lability of the Boc-protecting group.[1] Failure to segregate this compound from acidic waste streams is a common laboratory error that can lead to drum pressurization and rupture.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Dual-Reactivity" profile of the molecule. This dictates your segregation strategy.

FeatureChemical MoietyHazard MechanismOperational Implication
Base Sensitivity Free Primary Amine (

)
Reacts exothermically with acids and electrophiles.[1][2]Classify as Organic Base. Never mix with acid chlorides or anhydrides.
Acid Sensitivity Boc Group (

)
Cleaves in presence of strong acids (TFA, HCl), releasing Isobutylene and

gas.[1][2]
Strict Acid Segregation. Mixing with acidic waste causes rapid container pressurization.
Ring Strain Cyclopropyl RingHigh ring strain energy (~27.5 kcal/mol).Stable under normal disposal, but avoid strong radical initiators or extreme heat.
GHS Class Whole MoleculeSkin/Eye Irritant (H315, H319), STOT SE 3 (H335).Standard PPE (Nitrile gloves, safety glasses) is mandatory.

The Self-Validating Disposal System

To ensure safety, we do not rely on memory; we rely on a segregation protocol that physically prevents incompatibility.

Core Directive: The "No-Acid" Rule

The most critical failure mode for Boc-amino compounds is accidental addition to a general "Organic Waste" drum that contains acidic residues (e.g., TFA from peptide synthesis or HCl from workups).[1][2]

  • The Risk:

    
    [1][2]
    
  • The Consequence: A sealed waste drum can pressurize and burst, spraying hazardous waste.

Step-by-Step Disposal Protocol

Step 1: Quenching (Only if Reactive Reagents are Present) [1][2]

  • If the material is pure or in a neutral solvent, no quenching is required .

  • If mixed with active reagents (e.g., unreacted acid chlorides), quench with mild base (Sat.

    
    ) before disposal.
    

Step 2: Physical State Classification Determine if the waste is Solid or Liquid to select the correct waste stream.

  • Scenario A: Solid Waste (Pure Compound/Desiccated) [1][2]

    • Place solid material in a clear, wide-mouth glass or HDPE jar.

    • Label container: "Hazardous Waste - Toxic Organic Solid (Basic)."

    • Validation: Ensure the lid is tight but not over-torqued if residual solvent is present.

  • Scenario B: Liquid Waste (Dissolved in Solvent) [1][2]

    • Solvent Check: Ensure the solvent is compatible (e.g., DCM, Ethyl Acetate, Methanol). Avoid halogenated/non-halogenated mixing if your facility requires separation.

    • pH Check: Verify the solution pH is

      
      .
      
    • Transfer: Pour into the "Organic Base" or "General Organic - Non-Acid" waste container.

    • Validation: Visually check the waste log. If "TFA" or "HCl" appears on the log, DO NOT ADD . Start a new container.

Step 3: Labeling & Storage

  • US EPA Waste Codes:

    • D001 (Ignitable) - If in flammable solvent.[1][2]

    • D002 (Corrosive) - If pH > 12.5 (unlikely for this amine, but possible).[2]

    • Tagging: Explicitly write "Contains Boc-Amine: DO NOT MIX WITH ACID" on the waste tag.

Disposal Workflow Visualization

The following logic flow ensures that the material never enters an incompatible stream.

DisposalWorkflow Start Waste: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidStream SOLID WASTE STREAM StateCheck->SolidStream Solid LiquidStream LIQUID WASTE STREAM StateCheck->LiquidStream Dissolved PackSolid Pack in HDPE/Glass Jar Label: 'Toxic Organic Solid' SolidStream->PackSolid AcidCheck CRITICAL CHECK: Does the liquid waste container contain ANY Acid (TFA, HCl, H2SO4)? LiquidStream->AcidCheck Final Request EHS Pickup (Incineration) PackSolid->Final NewContainer Start NEW Container Label: 'Organic Base' AcidCheck->NewContainer YES (Danger) ExistingContainer Add to Existing 'Organic Base' Container AcidCheck->ExistingContainer NO (Safe) NewContainer->Final ExistingContainer->Final

Figure 1: Decision logic for the safe disposal of Boc-protected amines, prioritizing acid segregation.

Emergency Procedures (Spills)

If a spill occurs, do not use standard acid-neutralizing spill kits, as they often contain citric or mineral acids which will degrade the Boc group and release gas.

  • Evacuate: Remove ignition sources (amine vapors can be flammable).[3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use Vermiculite , Sand , or Solvent Absorbent Pads .

    • Do NOT use acidic clay absorbents.[2]

  • Clean: Wipe the area with soap and water.[3][4][5][6]

  • Disposal: Treat the absorbent materials as Solid Hazardous Waste (see Scenario A above).

References

  • PubChem. tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate (Compound Summary). National Library of Medicine. [Link][2]

  • US EPA. Hazardous Waste Codes (D001, D002).[7] Code of Federal Regulations, 40 CFR Part 261.[8][9] [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Reactant of Route 1
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.